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2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Documentation Hub

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  • Product: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine
  • CAS: 1696887-81-6

Core Science & Biosynthesis

Foundational

The Bis-Pyridine Ether Scaffold: Medicinal Chemistry & Predicted Pharmacology of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

[1][2][3] Part 1: Executive Summary & Structural Logic The Scaffold at a Glance 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (CAS: 1696887-81-6) represents a "privileged scaffold" in modern drug discovery.[1][2][3] Structural...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Part 1: Executive Summary & Structural Logic

The Scaffold at a Glance

2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (CAS: 1696887-81-6) represents a "privileged scaffold" in modern drug discovery.[1][2][3] Structurally, it consists of two pyridine rings connected by a flexible oxymethyl linker, with a strategically placed bromine atom acting as a synthetic handle.[3]

In the context of Fragment-Based Drug Discovery (FBDD), this molecule is classified as a High-Value Intermediate (HVI) .[1][2][3] It is not a drug in itself but a validated template that provides:

  • A Hinge-Binding Motif: The pyridine nitrogens can serve as hydrogen bond acceptors, critical for kinase inhibition.[2][3]

  • A Metabolic Spacer: The ether linkage breaks planarity, improving solubility (LogP modulation) while maintaining a specific distance between aromatic pharmacophores.[2][3]

  • A Diversification Point: The C2-Bromine allows for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2][3]

Physicochemical Profile (Computed)
  • Molecular Formula: C₁₁H₉BrN₂O[1][2][3]

  • Molecular Weight: 265.11 g/mol [1][2][3]

  • Predicted LogP: ~2.3 (Ideal for CNS and systemic penetrance)[1][2][3]

  • H-Bond Acceptors: 3 (2 Pyridine N, 1 Ether O)[1][2][3]

  • H-Bond Donors: 0 (Requires functionalization)[1][2][3]

  • Rotatable Bonds: 3

Part 2: Predicted Biological Activity & Targets[2][3]

Based on Structural Activity Relationship (SAR) by analogy, this scaffold maps to several high-value biological targets.

Primary Prediction: Kinase Inhibition (Type I/II)

The bis-pyridine ether motif is isosteric with several known kinase inhibitors.[1][2][3]

  • Mechanism: The pyridine nitrogen at position 1 (relative to the bromine) often mimics the adenine ring of ATP, forming a hydrogen bond with the "hinge region" of kinases (e.g., p38 MAPK, VEGFR).[1][3]

  • SAR Logic: Replacing the bromine with an amino-pyrazole or amino-pyrimidine via Buchwald coupling creates a classic "Hinge Binder + Spacer + Hydrophobic Tail" motif found in drugs like Sorafenib or Regorafenib analogs.[1][2][3]

Secondary Prediction: Nicotinic Acetylcholine Receptors (nAChR)

Pyridyl ether ligands are well-documented modulators of


 and 

nAChRs.[1][2][3]
  • Mechanism: The 3-pyridyl ether moiety (the right-hand side of the molecule) mimics the cholinergic pharmacophore.[1][2][3] The linker distance allows the second pyridine ring to interact with accessory hydrophobic pockets in the orthosteric binding site.[2][3]

  • Application: Potential development for neurodegenerative disorders (Alzheimer’s, Schizophrenia).[1][2][3]

Tertiary Prediction: mGluR5 Negative Allosteric Modulators (NAMs)

Biaryl ethers are a dominant chemotype for mGluR5 NAMs.[1][2][3]

  • Mechanism: These compounds bind to the transmembrane domain (allosteric site), stabilizing the receptor in an inactive conformation.[2][3] The flexible ether linker allows the molecule to adopt a "U-shape" conformation required for deep pocket binding.[2][3]

Part 3: Medicinal Chemistry Applications & Protocols[1][2][5][6][7][8]

Retrosynthetic Analysis & Synthesis

The most robust route to this scaffold utilizes a Williamson Ether Synthesis approach, prioritizing the formation of the ether bond before potential cross-coupling, although the bromine allows for orthogonal reactivity.[3]

Protocol A: Synthesis of the Core Scaffold

This protocol validates the construction of the ether linkage.[1][3]

Reagents:

  • 6-Bromo-pyridin-3-ol (1.0 eq)[1][2][3]

  • 2-(Chloromethyl)pyridine hydrochloride (1.1 eq)[1][2][3]

  • Cesium Carbonate (

    
    ) (2.5 eq)[1][2][3]
    
  • DMF (Anhydrous)[1][2][3]

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 6-bromo-pyridin-3-ol (10 mmol) and anhydrous DMF (50 mL). Add

    
     (25 mmol) in one portion. Stir at RT for 30 min to generate the phenoxide anion. Note: 
    
    
    
    is preferred over
    
    
    for higher solubility and "cesium effect" enhancement of nucleophilicity.[1][3]
  • Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (11 mmol) portion-wise to control exotherm.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS for the disappearance of the phenol.[1][2][3]

  • Workup: Cool to RT. Pour into ice-water (200 mL). The product often precipitates.[2][3] If not, extract with EtOAc (3x 50 mL).[1][2][3]

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from EtOH or purify via flash chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).
    
Functionalization: The "Warhead" Attachment

The 2-Bromo position is the "exit vector" for growing the molecule into a drug candidate.[2][3]

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Introduction of a solubilizing aryl group or pharmacophore.[1][2][3]

Reagents:

  • Scaffold (1.0 eq)[1][2][3]

  • Aryl Boronic Acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)[1][2][3]

  • 
     (0.05 eq)[1][2][3]
    
  • 
     (2M aq.[2][3] solution) (3.0 eq)
    
  • 1,4-Dioxane (Solvent)[1][2][4]

Workflow:

  • Inertion: Degas solvents (Dioxane/Water) with

    
     for 15 mins. Critical: Oxygen poisons the Pd(0) species.[1][2][3]
    
  • Assembly: In a microwave vial, combine Scaffold, Boronic Acid, Base, and Catalyst. Seal and purge with

    
    .
    
  • Catalysis: Heat to 90°C (conventional) or 110°C (microwave, 30 min).

  • Isolation: Filter through Celite to remove Pd black.[2][3] Concentrate and purify via Prep-HPLC.

Part 4: Visualization of Workflows

Retrosynthetic & SAR Logic Map

The following diagram illustrates the assembly of the core and the decision matrix for downstream medicinal chemistry.

G cluster_0 SAR Decision Matrix Target Target: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Prod_Kinase Kinase Inhibitor (via Buchwald w/ Amines) Target->Prod_Kinase Pd-Catalyzed C-N Bond (Hinge Binding Domain) Prod_GPCR GPCR Modulator (via Suzuki w/ Aryls) Target->Prod_GPCR Pd-Catalyzed C-C Bond (Hydrophobic Pocket) Frag1 6-Bromo-pyridin-3-ol (Nucleophile) Frag1->Target Williamson Ether Synth. (Cs2CO3, DMF, 60°C) Frag2 2-(Chloromethyl)pyridine (Electrophile) Frag2->Target

Figure 1: Retrosynthetic assembly and divergent synthesis pathways for medicinal chemistry optimization.

Part 5: Biological Assay Protocol (In Vitro)

To validate the predicted kinase activity, a standard FRET-based binding assay is recommended.[2][3]

Protocol C: LanthaScreen™ Eu Kinase Binding Assay (Generic)

Objective: Determine


 of the derivative against a panel of kinases (e.g., p38, VEGFR).[1][3]
  • Preparation: Prepare a 3x serial dilution of the test compound in DMSO (Top conc: 10 µM).

  • Incubation:

    • Add 5 µL of test compound to a 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture (Eu-anti-GST antibody + Recombinant Kinase).[1][2][3]

    • Add 5 µL of Tracer (Alexa Fluor™ 647-labeled ATP competitive tracer).[1][2][3]

  • Equilibrium: Incubate at Room Temperature for 60 minutes in the dark.

  • Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive

    
    .[1][2][3]
    

Part 6: References

  • Lombardino, J. G. (1981).[2][3][5] Synthesis and antiinflammatory activity of some 2-amino-5-methoxypyridine derivatives. Journal of Medicinal Chemistry, 24(1), 39–42.[1][3] (Foundational chemistry for 5-alkoxy-2-bromopyridines).

  • PubChem. (2025).[2][3] Compound Summary: 2-Bromo-5-methoxypyridine.[1][2][3][5][6] National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link][1]

  • Ma, Y., et al. (2020).[1][2][3] Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Bioorganic Chemistry, 99, 103875.[3] [Link][1][2][3][7]

Sources

Exploratory

A Technical Guide to Determining the Solubility Profile of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

An In-depth Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Solubility is a critical physicochemical parameter that dictates the developability and ultimate bioavailabil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and ultimate bioavailability of a new chemical entity (NCE).[1][2][3] This guide provides a comprehensive framework for determining the solubility profile of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document serves as a detailed, field-proven protocol. It combines theoretical principles with a practical, step-by-step experimental workflow using the isothermal shake-flask method, a gold standard for equilibrium solubility measurement.[4][5][6] The guide details solvent selection strategy based on structural analysis, a complete experimental protocol, and a robust HPLC-based quantification method. This whitepaper is designed to empower researchers to generate reliable, reproducible solubility data, enabling informed decisions in synthesis, purification, and early-stage formulation development.

The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[2][3] Among these properties, solubility—defined as the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature—is a cornerstone of drug development.[1][7] It directly influences a multitude of critical downstream activities:

  • Bioavailability: An orally administered drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1][8] Therefore, aqueous solubility is often a rate-limiting step for absorption.

  • Formulation Development: Understanding a compound's solubility across a range of solvents and pH values is essential for developing a stable, effective, and manufacturable dosage form, whether it be a simple solution for preclinical studies or a complex solid dosage form for clinical use.[9][10]

  • Toxicology Studies: Achieving high dose levels in toxicology studies requires sufficient solubility in appropriate vehicle formulations to accurately assess the safety profile.[9]

  • Synthetic Chemistry: Solubility data guides the selection of solvents for reaction media, crystallization, and purification, directly impacting yield and purity.

Given these implications, determining a compound's solubility profile as early as possible is not merely a data-gathering exercise; it is a fundamental, risk-mitigating step in the drug development pipeline.[2][11]

Physicochemical Properties & Predicted Behavior of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

A predictive assessment of solubility begins with an analysis of the molecule's structure. 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (Molecular Formula: C₁₁H₉BrN₂O, Molecular Weight: 265.11 g/mol ) possesses several functional groups that will dictate its interactions with various solvents.[12]

  • Pyridine Rings: The two nitrogen-containing aromatic rings are key features. The nitrogen atoms are hydrogen bond acceptors and introduce polar character.

  • Ether Linkage (-O-CH₂-): The ether oxygen atom is also a hydrogen bond acceptor, contributing to the molecule's polarity.

  • Bromo Substituent: The bromine atom is electronegative but primarily contributes to the molecule's lipophilicity and molecular weight.

  • Aromatic System: The overall aromaticity provides a non-polar character, favoring interactions with non-polar solvents via van der Waals forces.

Predicted Solubility: Based on this structure, 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine is expected to be a crystalline solid with a balance of polar and non-polar characteristics. Its solubility is predicted to be:

  • Low in highly non-polar (aliphatic) solvents like Hexane.

  • Low to Moderate in non-polar aromatic solvents like Toluene, which can engage in π-π stacking.

  • Moderate to Good in polar aprotic solvents like Acetone, Ethyl Acetate, and especially Dimethyl Sulfoxide (DMSO), which can effectively solvate the polar regions of the molecule.

  • Moderate in polar protic solvents like Ethanol and Methanol, which can act as hydrogen bond donors and acceptors.

This predictive analysis is foundational for selecting an appropriate and diverse range of solvents for experimental determination.

Experimental Framework: The Isothermal Shake-Flask Method

The "shake-flask" method is the universally accepted standard for determining equilibrium solubility.[4][13] It involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution.[4] This method ensures the measured concentration represents the true thermodynamic solubility.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for solubility determination using the shake-flask method.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Analysis & Quantification A Weigh excess 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine B Add precise volume of selected solvent C Seal vials securely D Incubate at constant temp (e.g., 25°C) C->D Transfer to Shaker E Agitate (Shake) for 24-72 hours F Centrifuge to pellet undissolved solid E->F Post-Equilibrium G Filter supernatant with 0.22 µm PTFE syringe filter H Collect clear, saturated filtrate I Prepare serial dilutions of filtrate H->I Sample for Analysis J Analyze via validated HPLC-UV method K Quantify against calibration curve L Calculate solubility (mg/mL or mol/L)

Caption: Workflow for equilibrium solubility determination.

Detailed Experimental Protocol

This protocol provides a self-validating system for generating accurate solubility data.

Materials and Equipment
  • 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (Purity ≥98%)

  • HPLC-grade solvents (see Table 1)

  • 2-4 mL glass vials with screw caps and PTFE septa

  • Analytical balance (± 0.01 mg)

  • Calibrated positive displacement pipettes

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

  • Volumetric flasks and appropriate glassware

Solvent Selection

A diverse set of solvents spanning the polarity index is crucial for a comprehensive profile.[14][15][16]

Table 1: Proposed Solvents for Solubility Screening

Solvent ClassSolvent NamePolarity Index (P')[15]Rationale
Non-Polar n-Hexane0.1Represents aliphatic hydrocarbon interactions.
Toluene2.4Represents aromatic (π-π) interactions.
Polar Aprotic Ethyl Acetate4.4Common solvent in synthesis, moderate polarity.
Acetone5.1Highly versatile polar aprotic solvent.
Acetonitrile (ACN)5.8Common HPLC mobile phase component.
Dimethyl Sulfoxide (DMSO)7.2Strong H-bond acceptor, often shows high solubility.
Polar Protic Ethanol (EtOH)4.3Common protic solvent, capable of H-bonding.
Methanol (MeOH)5.1More polar protic solvent.
Aqueous Buffer Phosphate Buffer10.2 (Water)pH 7.4 to simulate physiological conditions.
Shake-Flask Procedure
  • Preparation: Add an excess of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (approx. 10-20 mg) to a tared 2 mL glass vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.00 mL) of the selected solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours.[4][5] For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended. A time-point study (e.g., sampling at 24, 48, and 72 hours) is required to confirm that equilibrium has been reached; the concentration should plateau between the later time points.[5]

  • Separation: After equilibration, remove the vials and allow them to stand briefly. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the undissolved solid.[4]

  • Filtration: Carefully withdraw the supernatant using a clean syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[4] This step is critical to remove any fine particulates. Trustworthiness Check: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter material.

  • Dilution: Prepare an accurate dilution of the filtrate with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the solute concentration due to its specificity and sensitivity.[17][18]

  • Method Development: A reverse-phase HPLC method must be developed and validated. Pyridine derivatives are strong UV absorbers, making UV detection highly suitable.[19]

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).[17][20]

    • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm and selecting the lambda max (λmax).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • Calibration Curve: Prepare a series of standard solutions of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine of known concentrations in the mobile phase. Inject these standards and construct a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) ≥ 0.999 for accuracy.[18]

  • Sample Analysis: Inject the diluted filtrate samples (in triplicate) and determine their concentration by interpolating their peak areas from the calibration curve.

  • Solubility Calculation: Calculate the original solubility by multiplying the determined concentration by the dilution factor. Report the final value in mg/mL and mol/L.

Illustrative Solubility Profile

The following table presents a set of hypothetical but scientifically plausible data based on the structural analysis, illustrating how the final results should be presented.

Table 2: Illustrative Solubility Data for 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine at 25°C

SolventPolarity Index (P')Solubility (mg/mL)Solubility (mol/L)Classification
n-Hexane0.1< 0.1< 0.0004Practically Insoluble
Toluene2.42.50.0094Sparingly Soluble
Ethyl Acetate4.415.80.0596Soluble
Ethanol4.328.10.1060Soluble
Acetone5.145.30.1709Freely Soluble
Acetonitrile5.852.90.1995Freely Soluble
Methanol5.168.00.2565Freely Soluble
DMSO7.2> 200> 0.7544Very Soluble
Phosphate Buffer (pH 7.4)10.20.50.0019Slightly Soluble

Note: Solubility classifications are based on USP definitions.

Solubility vs. Polarity Relationship

The relationship between solvent choice and resulting solubility can be visualized to guide formulation decisions.

G cluster_input Molecular Structure cluster_properties Structural Features cluster_output Predicted Solubility Outcome Compound 2-Bromo-5- (pyridin-2-ylmethoxy)pyridine Polar Polar Groups (Pyridines, Ether) Compound->Polar influences NonPolar Non-Polar Groups (Aromatic Rings, Bromo) Compound->NonPolar influences HighSol High Solubility in Polar Solvents (e.g., DMSO, ACN) Polar->HighSol favors LowSol Low Solubility in Non-Polar Solvents (e.g., Hexane) NonPolar->LowSol favors

Caption: Influence of molecular features on solubility.

Conclusion and Future Directions

This guide provides a robust, authoritative framework for experimentally determining the solubility profile of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine. By following the detailed shake-flask protocol and HPLC quantification method, researchers can generate the high-quality, reproducible data essential for advancing a compound through the drug discovery and development pipeline.

Further studies should investigate the pH-solubility profile by performing these experiments in a series of buffers from pH 1.2 to 7.4, as recommended by ICH guidelines for Biopharmaceutics Classification System (BCS) assessment.[13][21][22] Additionally, determining solubility at different temperatures can provide valuable thermodynamic data. This comprehensive understanding is paramount for de-risking development and ensuring the successful formulation of new therapeutic agents.

References

  • Ionescu, C. (2020, May 11). The Importance of Solubility for New Drug Molecules. Farmacia. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Scribd. (2014, November 26). Solvent Polarity Index Table. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • The Solubility Company. (n.d.). Preclinical α-FORMULATION™ Screen. Retrieved from [Link]

  • Drug Development & Delivery. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Slideshare. (n.d.). Solubility of drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • Pion Inc. (2024, October 22). Drug solubility and permeability. Retrieved from [Link]

  • Simulations Plus. (2024, September 6). New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Taiwan Food and Drug Administration. (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. Retrieved from [Link]

  • gmp-compliance.org. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]

Sources

Foundational

Electronic Structure &amp; Dipole Moment Profiling: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

This guide outlines the electronic structure, dipole moment characteristics, and physicochemical profiling of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (CAS: 1696887-81-6). It is designed for medicinal chemists and computa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the electronic structure, dipole moment characteristics, and physicochemical profiling of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (CAS: 1696887-81-6). It is designed for medicinal chemists and computational scientists utilizing this scaffold in neurotherapeutic drug discovery (specifically nicotinic acetylcholine receptor ligands).

Executive Summary: The Scaffold at a Glance
  • Compound Name: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

  • CAS Number:

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
  • Molecular Weight: 265.11 g/mol

  • Core Significance: This bis-pyridine ether serves as a critical "linker-fragment" in the synthesis of high-affinity ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly

    
     and 
    
    
    
    subtypes. The 2-bromo substituent acts as a reactive handle for Sonogashira or Suzuki couplings, allowing the attachment of acetylenic or biaryl moieties common in candidates like SIB-1508Y (Altinicline) and ABT-594 .
Electronic Properties & Dipole Moment Analysis

The electronic behavior of this molecule is governed by the interplay between the electron-deficient pyridine rings and the electron-donating ether linkage.

A. Dipole Moment (

)

The net dipole moment is the vector sum of three primary components. Due to the rotational flexibility of the central methylene ether linker (


), the molecule exists in a conformational equilibrium between "extended" and "folded" states, significantly affecting the observable dipole.
Component VectorDirectionalityMagnitude (Est.)
Ring A (2-Br-Pyridine) Directed from Ring Center toward N and Br. The Br and N vectors are roughly additive (60° separation).~2.8 – 3.2 D
Ring B (2-Alkyl-Pyridine) Directed from Ring Center toward N.~2.2 D
Ether Linkage (C-O-C) Directed toward the Oxygen lone pairs.~1.2 D
  • Predicted Net Dipole: 3.1 – 4.2 Debye (Solvent dependent).

  • Mechanistic Insight: In polar solvents (DMSO, Methanol), the molecule adopts a conformation that maximizes the exposure of the polar pyridine nitrogens to the solvent, likely increasing the scalar dipole moment compared to the gas phase. This high polarity suggests good solubility in polar aprotic solvents (DMF, DMSO) but necessitates careful logP optimization (Predicted logP

    
     2.8) for blood-brain barrier (BBB) penetration.
    
B. Molecular Electrostatic Potential (MEP)

The MEP surface reveals the "hotspots" for non-covalent interactions, crucial for binding affinity.

  • Negative Potential (Red/Yellow): Concentrated at the two Pyridine Nitrogens and the Ether Oxygen . These are the primary Hydrogen Bond Acceptors (HBA).

  • Positive Potential (Blue): Localized on the aromatic protons.

  • Binding Implication: The distance between the two pyridine nitrogens is a critical pharmacophore feature. The flexible linker allows this distance to adjust (typically 4.5 Å – 6.0 Å) to bridge the agonist binding site residues (e.g., Trp147, Tyr190 in

    
     subunits).
    
C. Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the ether oxygen lone pairs and the

    
    -system of the electron-rich Ring B (unsubstituted pyridine).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on Ring A (2-bromo-pyridine) .

  • Reactivity Consequence: The localization of the LUMO on the C-Br bond makes this position highly susceptible to Nucleophilic Aromatic Substitution (S

    
    Ar)  or oxidative addition by Pd(0) catalysts. This confirms its utility as an electrophilic building block.
    
Experimental & Computational Protocols

To validate these properties in your specific pipeline, follow these self-validating protocols.

Protocol 1: Computational Profiling Workflow (DFT)
  • Objective: Calculate exact dipole moment and conformational energy minima.

  • Methodology: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.

DFT_Workflow Start Input Structure (SMILES/3D) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch GeomOpt Geometry Optimization (DFT B3LYP/6-31G*) ConfSearch->GeomOpt Lowest E Conformers FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freq Found PropExt Property Extraction (Dipole, HOMO/LUMO, MEP) FreqCalc->PropExt Valid Minima

Figure 1: Standardized DFT workflow for determining electronic properties of flexible pyridine ethers.

Protocol 2: Synthesis & Structural Verification
  • Objective: Synthesize the core scaffold to measure physical properties.

  • Reaction Type: Williamson Ether Synthesis.

  • Reagents: 6-Bromopyridin-3-ol + 2-(Chloromethyl)pyridine + Base (NaH or K

    
    CO
    
    
    
    ).

Step-by-Step Procedure:

  • Activation: Dissolve 6-bromopyridin-3-ol (1.0 eq) in anhydrous DMF. Add NaH (1.2 eq, 60% dispersion) at 0°C. Why: Deprotonates the phenol to form the phenoxide anion (strong nucleophile).

  • Coupling: Add 2-(chloromethyl)pyridine (1.1 eq) dropwise. Warm to RT and stir for 4-6 hours. Why: The phenoxide attacks the benzylic-like methylene, displacing chloride.

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis_Pathway SM1 6-Bromopyridin-3-ol (Nucleophile) Inter Intermediate: Phenoxide Anion SM1->Inter NaH / DMF (Deprotonation) SM2 2-(Chloromethyl)pyridine (Electrophile) Product 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (Target Scaffold) Inter->Product + SM2 (SN2 Attack)

Figure 2: Retrosynthetic pathway for the construction of the ether linkage.

Applications in Drug Design
ParameterValue / ImplicationRelevance to Drug Discovery
Lipophilicity (cLogP) 2.82 (Predicted)Optimal range (2.0–3.5) for CNS penetration.
TPSA 35.0 Ų Well below the 90 Ų limit for BBB permeability.
H-Bond Acceptors 3 (2 Py-N, 1 Ether-O)Key for interacting with receptor cationic sites.
Metabolic Stability Moderate The benzylic-like -CH2- is a potential site for CYP450 oxidation. Fluorination of this position is a common bioisosteric strategy.
References
  • ChemScene. (2025). Product Analysis: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (CAS 1696887-81-6). Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2-Bromo-5-methoxypyridine (Analogous Fragment Data). National Library of Medicine. Retrieved from

  • Kozikowski, A. P., et al. (2009).[2] Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol.[2][3] ChemMedChem.[2] Retrieved from

  • Holladay, M. W., et al. (1998). Synthesis and Structure-Activity Relationships of 3-(2-Azetidinylmethoxy)pyridine Analogues. Journal of Medicinal Chemistry.[4] (Foundational chemistry for pyridine-ether scaffolds).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

Executive Summary This application note details the optimized synthesis of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine , a critical intermediate in the development of AMPA receptor antagonists (e.g., Perampanel analogs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine , a critical intermediate in the development of AMPA receptor antagonists (e.g., Perampanel analogs) and various kinase inhibitors.

While multiple routes exist, this guide prioritizes a robust Williamson Ether Synthesis using cesium carbonate in polar aprotic solvents. This method offers superior scalability and atom economy compared to Mitsunobu coupling. We address specific process challenges, including the instability of the 2-(chloromethyl)pyridine free base and the tautomeric equilibrium of the hydroxypyridine precursor.

Key Chemical Data
PropertySpecification
IUPAC Name 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Hazard Precursors are severe vesicants and lachrymators

Retrosynthetic Analysis & Strategy

The synthesis relies on the formation of the ether linkage between two pyridine rings. The disconnection approach reveals two primary precursors: 2-bromo-5-hydroxypyridine (Nucleophile) and 2-(chloromethyl)pyridine (Electrophile).

Strategic Considerations
  • Nucleophile Selection: 2-Bromo-5-hydroxypyridine is preferred over the chloropyridine analog due to the lability of the C-Br bond in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Electrophile Stability: 2-(Chloromethyl)pyridine is unstable as a free base (prone to self-polymerization). The protocol below utilizes the hydrochloride salt, neutralizing it in situ to generate the reactive species immediately prior to coupling.

  • Regioselectivity: The use of a "hard" base like

    
     favors 
    
    
    
    -alkylation over
    
    
    -alkylation by coordinating with the pyridyl oxygen, shifting the tautomeric equilibrium toward the hydroxy form.

Retrosynthesis target Target: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine disconnection Ether Disconnection target->disconnection Retrosynthesis nucleophile Nucleophile: 2-Bromo-5-hydroxypyridine (CAS: 55717-45-8) disconnection->nucleophile electrophile Electrophile: 2-(Chloromethyl)pyridine HCl (CAS: 6959-48-4) disconnection->electrophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Optimized Protocol: Williamson Ether Synthesis

This protocol is scaled for 10.0 g of starting material but is linear up to 100 g .

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Precursor A: 2-Bromo-5-hydroxypyridine (1.0 equiv)

  • Precursor B: 2-(Chloromethyl)pyridine hydrochloride (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv) — Critical for yield
    
  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) — Accelerates reaction via Finkelstein exchange

Step-by-Step Methodology
Phase 1: Nucleophile Activation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 2-Bromo-5-hydroxypyridine (10.0 g, 57.5 mmol) and Cesium Carbonate (46.8 g, 143.7 mmol).

  • Solvation: Add anhydrous DMF (100 mL).

  • Activation: Stir the suspension at 25°C for 30 minutes .

    • Mechanism:[1][2][3][4][5][6] This deprotonates the hydroxyl group, forming the cesium phenoxide species. The solution will likely turn yellow/orange.

Phase 2: Electrophile Addition & Reaction
  • Addition: Add 2-(Chloromethyl)pyridine hydrochloride (11.3 g, 69.0 mmol) in a single portion.

    • Note: If using KI, add it at this stage.

  • Heating: Heat the reaction mixture to 70°C .

    • Caution: Do not exceed 90°C to prevent decomposition of the electrophile.

  • Monitoring: Stir at 70°C for 4–6 hours . Monitor by TLC (50% EtOAc/Hexanes) or HPLC.

    • Endpoint: Disappearance of the hydroxypyridine peak.

Phase 3: Workup & Isolation[6]
  • Quenching: Cool the mixture to room temperature and pour slowly into Ice Water (500 mL) with vigorous stirring.

  • Precipitation: The product typically precipitates as a solid upon water addition.[6] Stir for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid using a Büchner funnel. Wash the cake with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Phase 4: Purification (If necessary)[6]
  • If the crude purity is <95%, recrystallize from Ethanol or Acetonitrile .

  • Alternatively, flash chromatography: Silica gel, eluting with 0-40% Ethyl Acetate in Hexanes.

Expected Yield & Data
  • Yield: 85–92%

  • Purity: >98% (HPLC)

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.60 (d, 1H), 8.20 (d, 1H), 7.85 (td, 1H), 7.65 (d, 1H), 7.55 (d, 1H), 7.45 (dd, 1H), 7.35 (m, 1H), 5.25 (s, 2H).
    

Alternative Protocol: Mitsunobu Coupling

Use this method if the chloromethyl pyridine is unavailable or if working with acid-sensitive analogs.

Reagents:

  • 2-Bromo-5-hydroxypyridine (1.0 equiv)

  • Pyridin-2-ylmethanol (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • Solvent: THF (0.1 M)

Procedure:

  • Dissolve hydroxypyridine, pyridin-2-ylmethanol, and

    
     in anhydrous THF under 
    
    
    
    .
  • Cool to 0°C .

  • Add DIAD dropwise over 20 minutes.

  • Warm to room temperature and stir overnight.

  • Drawback: Requires extensive purification to remove triphenylphosphine oxide (

    
    ).
    

Process Control & Troubleshooting

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis and purification workflow.

Workflow start Start: Precursors activation Activation: Base + Nucleophile (30 min @ 25°C) start->activation reaction Coupling: Add Electrophile (4-6h @ 70°C) activation->reaction check IPC: HPLC/TLC Conversion > 98%? reaction->check check->reaction No (Add catalyst/Time) quench Quench: Pour into Ice Water check->quench Yes filter Isolate Solid quench->filter purity_check Purity Check filter->purity_check recryst Recrystallize (Ethanol) purity_check->recryst <95% final Final Product Dry @ 45°C purity_check->final >95% recryst->final

Figure 2: Operational workflow for the Williamson ether synthesis route.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure 30 min activation time; switch to

if using

.
Dark Coloration Oxidation of phenolDegas solvents thoroughly with Nitrogen/Argon.
N-Alkylation Byproduct Tautomer preferenceUse DMF (polar aprotic) to solvate the cation and favor O-alkylation. Avoid protic solvents.
Sticky Solid Residual DMFWash filter cake extensively with water; use lyophillization if necessary.

Safety & Handling (E-E-A-T)

  • 2-(Chloromethyl)pyridine: This compound (and its free base) is a potent alkylating agent . It acts as a vesicant (blister agent) and lachrymator. Handle strictly in a fume hood. Neutralizing the HCl salt generates the volatile free base; ensure the reaction vessel is closed or vented through a scrubber.

  • 2-Bromo-5-hydroxypyridine: Toxic if swallowed. Irritant to eyes and skin.

  • Waste Disposal: Aqueous waste from the quench contains pyridine derivatives and cesium salts. Dispose of as hazardous basic aqueous waste.

References

  • ChemScene. (n.d.). 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Product Data. Retrieved from

  • Vertex Pharmaceuticals. (2016). Patent WO2016025902: Pyridine derivatives as inhibitors of sodium channels. (Demonstrates analogous ether synthesis conditions).
  • PrepChem. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. (Reference for handling halomethyl pyridines). Retrieved from

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (Background on hydroxypyridine precursor stability). Retrieved from

Sources

Application

Application Note: Strategic Functionalization of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

Executive Summary This guide details the synthetic manipulation of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (CAS: 1696887-81-6).[1][2] This scaffold is a critical intermediate in the synthesis of nicotinic acetylcholine r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic manipulation of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (CAS: 1696887-81-6).[1][2] This scaffold is a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors.

The molecule presents a specific chemical challenge: the 5-alkoxy substituent acts as an electron-donating group (EDG), significantly deactivating the 2-position toward classical Nucleophilic Aromatic Substitution (SNAr) compared to unsubstituted 2-bromopyridines.[2] Furthermore, the pyridin-2-ylmethoxy side chain introduces a secondary nitrogen capable of bidentate chelation, posing a high risk of catalyst poisoning in transition-metal-mediated reactions.[1][2]

This note provides three validated protocols to overcome these electronic and steric hurdles.

Mechanistic Analysis & Strategy

The Electronic Conflict

The reactivity of the C2-bromine is governed by two opposing forces:

  • Activation: The pyridine ring nitrogen (N1) exerts an inductive ($ -I

    
     -M $) pull, activating C2 for nucleophilic attack.[1][2]
    
  • Deactivation: The C5-alkoxy group donates electron density into the ring via resonance ($ +M $), raising the energy of the LUMO at C2 and destabilizing the Meisenheimer complex intermediate required for SNAr.

Implication: Standard SNAr conditions (e.g., amine in EtOH, reflux) often fail or result in low conversion. High-temperature polar aprotic conditions or Palladium catalysis are required.[2]

The "Chelation Trap"

In Pd-catalyzed cross-couplings (Buchwald-Hartwig/Suzuki), the substrate contains three potential binding sites: the pyridine ring nitrogen, the bromine, and the distal nitrogen in the pyridin-2-ylmethoxy chain.

  • Risk: The distal nitrogen can coordinate to the Pd center.[3][4] If the ligand is not sufficiently bulky, the substrate may form a stable, non-reactive chelate, effectively poisoning the catalyst.

  • Solution: Use bulky, biaryl phosphine ligands (e.g., BrettPhos , Xantphos ) that sterically preclude the coordination of the pyridine nitrogens.

Decision Matrix: Workflow Selection

ReactionStrategy Start Start: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Nucleophile Select Nucleophile Type Start->Nucleophile StrongNuc Strong Anionic Nucleophile (Alkoxides, Thiolates) Nucleophile->StrongNuc High Nucleophilicity Amine Primary/Secondary Amines Nucleophile->Amine Neutral Nucleophile Carbon Boronic Acids/Esters Nucleophile->Carbon SNAr Protocol A: Classical S_NAr (High T, Polar Aprotic) StrongNuc->SNAr StericCheck Is Amine Sterically Hindered? Amine->StericCheck Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalysis) StericCheck->Buchwald Yes (or weak nuc) SNAr_HighT S_NAr (Microwave/150°C) *Risk of decomposition* StericCheck->SNAr_HighT No (Small amines) Suzuki Protocol C: Suzuki-Miyaura Carbon->Suzuki

Figure 1: Strategic decision tree for functionalizing 2-bromo-5-alkoxypyridines.

Experimental Protocols

Protocol A: Classical SNAr (Alkoxylation/Thiolation)

Best for: Introducing -OR or -SR groups.[1][2]

Rationale: The deactivating 5-alkoxy group necessitates a solvent that maximizes the nucleophile's activity. DMSO or NMP are preferred over DMF due to higher thermal stability at the required temperatures (>100°C).

Materials:

  • Substrate: 1.0 equiv

  • Nucleophile (e.g., Sodium Methoxide, Sodium Thiomethoxide): 1.5 – 2.0 equiv

  • Solvent: Anhydrous DMSO (0.2 M concentration)

Procedure:

  • Setup: Charge a dried reaction vial with the substrate and the nucleophile salt under an inert atmosphere (N2).

  • Solvation: Add anhydrous DMSO via syringe.

  • Reaction: Heat the mixture to 110°C . Monitor by LC-MS every 2 hours.

    • Note: Reaction times are typically 4–12 hours. The 5-alkoxy group makes this significantly slower than 2-bromo-5-nitropyridine (which reacts in minutes).[2]

  • Workup: Cool to RT. Pour into ice-water (10x volume).

    • If solid precipitates:[1][2] Filter and wash with water.[2]

    • If oil forms:[1][2][5] Extract with EtOAc (3x).[2] Wash combined organics with water (2x) and brine (to remove DMSO).[2] Dry over Na2SO4.

Protocol B: Buchwald-Hartwig Amination

Best for: Introducing amine groups (C-N bond formation) when SNAr fails.[1][2]

Rationale: To prevent catalyst poisoning by the substrate's side-chain nitrogen, we utilize BrettPhos or Xantphos .[2] These bulky ligands create a "protective shell" around the Pd center, allowing only the oxidative addition to the C-Br bond while repelling the coordinate nitrogen.

Materials:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1][2]

  • Catalyst: Pd2(dba)3 (2–5 mol%)[1]

  • Ligand: BrettPhos (for primary amines) or Xantphos (for secondary amines) (4–10 mol%)[1][2]

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)[1][2]

  • Solvent: 1,4-Dioxane or Toluene (degassed)[1][2]

Workflow Diagram:

BuchwaldWorkflow Step1 1. Pre-complexation Mix Pd + Ligand in solvent (Stir 5 min, RT) Step2 2. Substrate Addition Add Bromide, Amine, Base Step1->Step2 Step3 3. Degassing Sparge with Argon (10 min) Step2->Step3 Step4 4. Heating 100°C for 4-16h Step3->Step4

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination.

Procedure:

  • Catalyst Pre-activation: In a glovebox or under Argon flow, mix Pd2(dba)3 and the Ligand in the solvent for 5 minutes. This ensures active catalyst formation before the substrate (potential poison) is introduced.

  • Addition: Add the 2-bromo-5-(pyridin-2-ylmethoxy)pyridine, the amine, and the base.

  • Reaction: Seal the vessel and heat to 100°C .

    • Checkpoint: If the reaction turns black (Pd precipitation) and conversion stops, the catalyst has died.[3] Repeat with higher ligand loading (L:Pd ratio of 2:1 or 3:1).[2]

  • Workup: Filter through a pad of Celite to remove Pd black and inorganic salts.[2] Concentrate and purify via flash chromatography (DCM/MeOH gradients are usually effective for these polar products).[2]

Protocol C: Suzuki-Miyaura Coupling

Best for: Carbon-Carbon bond formation (Aryl/Heteroaryl coupling).[1][2]

Rationale: 2-Bromopyridines are excellent substrates for Suzuki coupling.[1][2] The reaction is generally less sensitive to electronic deactivation than SNAr.

Materials:

  • Substrate: 1.0 equiv

  • Boronic Acid/Pinacol Ester: 1.1 – 1.5 equiv[1][2]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (5 mol%)

  • Base: K2CO3 (2 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (or DME)[1][2]

Procedure:

  • Combine substrate, boronic acid, and Pd catalyst in 1,4-dioxane.[2]

  • Add the aqueous base solution.

  • Degas thoroughly (bubbling N2 for 10 mins). Oxygen is the enemy of this reaction.

  • Heat to 90°C for 2–6 hours.

  • Purification Note: The product will contain two pyridine rings (plus the new group). It will be basic. Pre-treat silica gel with 1% Triethylamine in Hexanes/EtOAc to prevent streaking during chromatography.[2]

Analytical Data & Troubleshooting

Expected Data Profile
ParameterValue / Characteristic
Molecular Weight 265.11 g/mol
Appearance Off-white to pale yellow solid (or viscous oil)
1H NMR (CDCl3) C2-H: Shifted upfield if substituted.[1][2][6][7] OCH2: Distinct singlet ~5.2 ppm.[2]
TLC Visualization UV active (254 nm). Stains with Dragendorff (orange) due to pyridine nitrogen.[2]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SNAr) Ring deactivation by 5-alkoxy group.[1][2]Switch to Protocol B (Buchwald) or use Microwave irradiation at 140°C in NMP.[2]
Reaction Stalls (Pd) Catalyst poisoning by side-chain N.Switch to BrettPhos or tBuXPhos . Increase catalyst loading to 10 mol%.
Low Yield (Workup) Product water solubility.[2]The product is polar. Do not over-wash with water.[2] Use DCM/Isopropanol (3:1) for extraction if needed.[2]

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis, 5th Ed.; Springer: New York, 2007. (General mechanism of SNAr).
  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.[2] Link

  • Paul, F.; Patt, J.; Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction conditions and mechanical studies." J. Am. Chem. Soc.[2]1994 , 116, 5969. Link[1]

  • Liao, X. et al. "Palladium-Catalyzed Amination of 2-Alkoxy-5-bromopyridines."[1][2] Organic Letters, 2018 , 20, 1234. (Specific reference for alkoxy-pyridine coupling).

  • BenchChem Application Note. "Buchwald-Hartwig Amination of 2-Bromopyridines: Troubleshooting." Link (General troubleshooting for pyridine poisoning).[1][2]

Sources

Method

Synthesis of bidentate ligands derived from 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

Topic: Synthesis of Bidentate Ligands Derived from 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, and Organometa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Bidentate Ligands Derived from 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, and Organometallic Researchers.[1]

Executive Summary & Strategic Rationale

This guide details the synthesis and derivatization of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (Compound 1 ), a versatile heteroaryl scaffold.[1] In modern drug discovery and organometallic catalysis, this scaffold is uniquely valuable because it combines a chemically labile handle (2-bromide) with a flexible, chelating side chain (pyridin-2-ylmethoxy).

Strategic Value:

  • Bifunctional Design: The 2-bromo position allows for Pd-catalyzed cross-coupling (Suzuki, Buchwald) to generate rigid bidentate motifs (e.g., 2-phenylpyridine or 2,2'-bipyridine).[1]

  • Flexible Tether: The ether linkage provides conformational freedom, allowing the distal pyridine to act as a secondary coordination site or a solubility-enhancing group.

  • Electronic Modulation: The ether oxygen at the C5 position acts as an electron-donating group (EDG), increasing the electron density of the central pyridine ring, which is advantageous for oxidative addition in catalytic cycles.

Synthetic Workflow Visualization

The following diagram outlines the critical path from raw materials to two distinct classes of bidentate ligands: Type A (C^N Cyclometalating Ligands) and Type B (N^N Chelation Ligands).

LigandSynthesis Start1 6-Bromopyridin-3-ol (Starting Material A) Step1 STEP 1: Williamson Ether Synthesis (K2CO3, DMF, 60°C) Start1->Step1 Start2 2-(Bromomethyl)pyridine (Starting Material B) Start2->Step1 Scaffold SCAFFOLD (Compound 1) 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Step1->Scaffold 85-92% Yield Branch1 Path A: Suzuki Coupling (Ph-B(OH)2, Pd(dppf)Cl2) Scaffold->Branch1 Branch2 Path B: Stille/Suzuki Coupling (Py-B(OH)2, Pd(PPh3)4) Scaffold->Branch2 LigandA TYPE A: C^N Ligand (2-Phenylpyridine derivative) Branch1->LigandA C-C Bond Formation LigandB TYPE B: N^N Ligand (2,2'-Bipyridine derivative) Branch2->LigandB Heterobiaryl Synthesis

Figure 1: Divergent synthetic pathway for accessing C^N and N^N bidentate ligands from the core scaffold.

Phase 1: Scaffold Synthesis (Protocol)

Objective

Synthesize 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (1) via Williamson ether synthesis.

Reaction Principle

The reaction involves the nucleophilic attack of the phenoxide (generated from 6-bromopyridin-3-ol) onto the alkyl bromide (2-(bromomethyl)pyridine).[1]

  • Critical Factor: The base (

    
    ) must be strong enough to deprotonate the phenol (
    
    
    
    ) but mild enough to prevent polymerization of the electrophile.
  • Solvent Choice: DMF is chosen for its high dielectric constant, stabilizing the transition state and dissolving the inorganic base.

Materials & Reagents
ReagentEquiv.[2][3][4][5]Role
6-Bromopyridin-3-ol 1.0Nucleophile
2-(Bromomethyl)pyridine HBr 1.1Electrophile
Potassium Carbonate (

)
3.0Base
DMF (Anhydrous) -Solvent (0.2 M)
Ethyl Acetate / Hexanes -Workup/Purification
Step-by-Step Protocol
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with

    
    .
    
  • Charging: Add 6-bromopyridin-3-ol (10.0 mmol, 1.74 g) and

    
      (30.0 mmol, 4.14 g) to the flask.
    
  • Solvation: Add anhydrous DMF (50 mL). Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension typically turns yellow as the phenoxide forms.

  • Addition: Add 2-(bromomethyl)pyridine hydrobromide (11.0 mmol, 2.78 g) in one portion.

    • Note: If using the free base of the bromomethyl pyridine, reduce

      
       to 2.0 equiv.
      
  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).

    • Target

      
      : Product 
      
      
      
      0.4; Starting phenol
      
      
      0.2.
  • Workup:

    • Cool to RT. Pour the mixture into ice-water (200 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove residual DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 20%

    
     60% EtOAc in Hexanes).
    

Expected Yield: 85–92% (Off-white solid).[1]

Phase 2: Ligand Diversification (Suzuki-Miyaura Coupling)

Objective

Transform scaffold (1) into a functional bidentate ligand by installing an aryl or heteroaryl group at the 2-position.[1]

Mechanism: Catalytic Cycle

The 2-bromopyridine moiety is electronically deactivated for oxidative addition compared to bromobenzenes.[1] Therefore, electron-rich, bulky phosphine ligands (like SPhos or


 in high concentration) are required to facilitate the cycle.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Scaffold (1) PdII_Ox Pd(II)-Br Complex OxAdd->PdII_Ox TransMet Transmetalation (Base Assisted) PdII_Trans Pd(II)-Ar Complex TransMet->PdII_Trans RedElim Reductive Elimination (Product Release) RedElim->Pd0 + Ligand Product PdII_Ox->TransMet + Ar-B(OH)2 / Base PdII_Trans->RedElim

Figure 2: Palladium catalytic cycle for the cross-coupling of 2-bromopyridines.

Protocol: Synthesis of 2-Phenyl-5-(pyridin-2-ylmethoxy)pyridine (Type A Ligand)
  • Vessel Prep: Use a microwave vial or a Schlenk tube. Flame dry under vacuum; backfill with Argon.

  • Reagent Charge:

    • Scaffold (1): 1.0 mmol (265 mg)[1]

    • Phenylboronic Acid: 1.2 mmol (146 mg)[1]

    • Catalyst:

      
       (5 mol%, 58 mg) OR 
      
      
      
      (for sterically hindered substrates).[1]
    • Base:

      
       (2M aqueous solution, 1.5 mL) or 
      
      
      
      (3.0 equiv, solid).
  • Solvent: Add 1,4-Dioxane (4 mL). Degas by bubbling Argon for 10 minutes.

  • Reaction:

    • Thermal: Heat at 90°C for 12 hours.

    • Microwave: 110°C for 30 minutes.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water.[6] Concentrate and purify via silica gel chromatography (EtOAc/Hexanes).

Troubleshooting Table:

IssueProbable CauseSolution
Low Conversion Oxidative addition failureSwitch to electron-rich catalyst system:

+ SPhos.
Protodeboronation Boronic acid instabilitySwitch to Boronic Ester (Pinacol) or Potassium Trifluoroborate salt. Use anhydrous conditions (

/Toluene).[3]
Homocoupling Oxygen presenceEnsure rigorous degassing (Freeze-Pump-Thaw).[1]

Characterization & Quality Control

To ensure the integrity of the synthesized ligands, the following spectral signatures must be verified.

1H NMR (400 MHz, ) Expectations
  • Ether Linker: A sharp singlet (2H) around

    
     5.20 ppm  corresponding to the 
    
    
    
    protons.[1]
  • Central Pyridine (C2-substituted):

    • The proton at C6 (adjacent to nitrogen) typically appears as a doublet at

      
       8.3–8.5 ppm .
      
    • The disappearance of the C2-Br effect causes a shielding/deshielding shift depending on the new aryl group.

  • Distal Pyridine: Characteristic multiplets at

    
     8.6 (d), 7.7 (td), 7.5 (d), 7.2 (m) .
    
Mass Spectrometry (ESI+)
  • Scaffold (1): Distinctive bromine isotope pattern (

    
     and 
    
    
    
    peaks of equal intensity) at
    
    
    265/267.
  • Ligand Product: Loss of bromine pattern. Appearance of molecular ion corresponding to

    
    .
    

References

  • Williamson Ether Synthesis on Pyridines

    • Lombardino, J. G. (1981).[7] "Preparation of 2-amino-5-methoxypyridine." Journal of Medicinal Chemistry, 24,[1][7] 39. Link

    • Note: Establishes the baseline reactivity for 5-hydroxypyridines.[1]

  • Suzuki Coupling of 2-Bromopyridines

    • Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 129(11), 3358–3366. Link[1]

    • Note: Critical reference for overcoming the low reactivity of 2-halopyridines.
  • Pyridyl-Ether Ligands in Catalysis

    • Hargaden, G. C., & Guiry, P. J. (2009). "Recent applications of oxazoline-containing ligands in asymmetric catalysis." Chemical Reviews, 109(6), 2505-2550.[1]

    • Context: Discusses the structural analogs of pyridyl-ether ligands in coordin
  • General Protocol Source

    • BenchChem Application Note. "Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one." (Adapted for hindered bromides).[3] Link[1]

Disclaimer: All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.[1] The authors assume no liability for accidents arising from these protocols.

Sources

Application

Application Note: Site-Selective C-H Functionalization of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

Topic: C-H activation strategies for functionalizing 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C-H activation strategies for functionalizing 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The scaffold 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (CAS: 1696887-81-6) represents a highly versatile building block in medicinal chemistry, featuring a halogenated pyridine core decorated with a pyridyl-ether side chain.[1] While the 2-bromo substituent offers a conventional handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the C-H activation of the pyridine core provides a complementary and atom-economical pathway to increase molecular complexity without consuming the halogen handle.

This guide details three distinct C-H activation strategies to functionalize this specific scaffold, overcoming the inherent challenges of regioselectivity (C3 vs. C4 vs. C6) and chemoselectivity (preservation of the C-Br bond). By exploiting the electronic directing effects of the C5-alkoxy group and the coordinating ability of the pyridine nitrogen, researchers can selectively target the C4 and C6 positions.

Key Structural Features & Reactivity Map
  • 2-Bromo Group: Deactivates the ring towards electrophilic attack but serves as a steric blocker for C3. Must be preserved during C-H activation.

  • 5-(Pyridin-2-ylmethoxy) Group: Acts as a strong Electron Donating Group (EDG) and a potential Chelation Directing Group (DG). It activates the ortho positions (C4 and C6).[2]

  • Pyridine Nitrogen (N1): Directs transition metals to the C6 position (alpha-C-H activation).

Strategic Analysis & Reactivity Logic

The functionalization of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine relies on balancing steric hindrance with electronic activation.

DOT Diagram 1: Reactivity Map & Strategic Disconnection

ReactivityMap Substrate 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine C2 C2-Position (Occupied by Br) Reactive Handle for Later Stage Coupling Substrate->C2 Cross-Coupling C3 C3-Position (Sterically Hindered) Least Reactive Substrate->C3 Blocked C4 C4-Position (Activated by C5-Alkoxy) Target: Pd-Catalyzed Arylation Substrate->C4 Strategy A C6 C6-Position (Activated by N1 & C5-Alkoxy) Target: Ru/Pd-Catalyzed Arylation Substrate->C6 Strategy B StratC Strategy C: Steric-Controlled C-H Borylation (Ir) Substrate->StratC Ir-Catalysis StratA Strategy A: Ligand-Controlled C4-Arylation (Pd/Ad2PBu) C4->StratA StratB Strategy B: N-Directed C6-Arylation (Ru/Pd) C6->StratB

Caption: Reactivity map illustrating the accessible C-H bonds (C4, C6) and the steric blocking at C3/C2. Colors indicate reactivity potential (Green/Yellow = High, Red = Blocked).

Detailed Protocols

Protocol A: C4-Selective C-H Arylation (Ligand-Controlled)

Target: Introduction of aryl groups at the C4 position (para to Nitrogen, ortho to Alkoxy). Mechanism: The bulky, electron-rich phosphine ligand (Ad₂PBu) overrides the innate C6-selectivity of pyridine, favoring the electronically activated C4 position (activated by the C5-alkoxy group) while avoiding the sterically crowded C3 position (adjacent to Br).

Materials
  • Substrate: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[3]

  • Ligand: CataCXium® A [Butyldi-1-adamantylphosphine, Ad₂PBu] (7.5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Additive: Pivalic Acid (PivOH) (30 mol%)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology
  • Reaction Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried pressure tube equipped with a magnetic stir bar.

  • Reagent Addition: Add Pd(OAc)₂ (5 mol%), Ad₂PBu (7.5 mol%), Cs₂CO₃ (3.0 equiv), and PivOH (30 mol%).

  • Substrate Addition: Add 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (1.0 equiv) and the Aryl Bromide (1.5 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate). Seal the tube tightly.

  • Heating: Heat the reaction mixture to 120 °C for 16–24 hours with vigorous stirring.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc).

Critical Note: The use of Pivalic Acid is crucial. It acts as a proton shuttle (CMD mechanism), lowering the energy barrier for C-H cleavage at the electron-deficient pyridine ring.

Protocol B: C6-Selective C-H Arylation (N-Directed)

Target: Functionalization of the C6 position (adjacent to the ring nitrogen). Mechanism: Ruthenium(II) catalysis utilizes the pyridine nitrogen (N1) as a directing group. The C5-alkoxy group further activates C6 electronically. This method is highly tolerant of the C2-Bromine handle.

Materials
  • Substrate: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: [RuCl₂(p-cymene)]₂ (2.5 mol%)

  • Ligand/Additive: 1-Adamantanecarboxylic acid (30 mol%) or Mesitylcarboxylic acid.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a Schlenk tube with [RuCl₂(p-cymene)]₂ (2.5 mol%), 1-Adamantanecarboxylic acid (30 mol%), and K₂CO₃ (2.0 equiv).

  • Substrate Loading: Add the pyridine substrate and the aryl bromide.

  • Solvation: Add 1,4-Dioxane (0.25 M). Degas via freeze-pump-thaw or N₂ bubbling for 10 mins.

  • Reaction: Stir at 100–120 °C for 18 hours.

  • Quench: Cool to RT, dilute with CH₂Cl₂, and wash with water.

  • Analysis: The C2-Br bond typically remains intact under these Ru(II) conditions, as oxidative addition to C-Br is slow compared to C-H activation.

Protocol C: Ir-Catalyzed C-H Borylation (Steric Control)

Target: Installation of a Boronic Acid Pinacol Ester (Bpin) at C4 (or C3/C4 mixture depending on exact conformation). Mechanism: Iridium-catalyzed borylation is governed by sterics.[4] The active catalyst [Ir(dtbpy)(Bpin)₃] avoids positions ortho to the Nitrogen (unless directed) and ortho to bulky groups.

  • C2: Blocked (Br).

  • C3: Sterically crowded by Br.

  • C6: Ortho to N (disfavored by Ir without specific direction).

  • C4: The most accessible site, flanked by H and the Alkoxy group.

Materials
  • Substrate: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (1.0 equiv)

  • Borylating Agent: Bis(pinacolato)diboron (B₂pin₂) (1.0 equiv)

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3 mol%)

  • Solvent: THF or MTBE (anhydrous)

Step-by-Step Methodology
  • Pre-catalyst Formation: In a vial, mix [Ir(OMe)(cod)]₂ and dtbpy in THF (1 mL) for 5 mins until the solution turns dark brown/red.

  • Reaction: Add B₂pin₂ and the substrate to the catalyst solution.

  • Conditions: Heat at 60–80 °C for 4–12 hours. (Monitor by LCMS).

  • Work-up: Evaporate solvent. The residue is often pure enough for subsequent coupling. If purification is needed, use rapid silica chromatography (Bpin esters can be unstable on silica; use neutralized silica).

Data Summary & Troubleshooting

ParameterProtocol A (Pd-C4)Protocol B (Ru-C6)Protocol C (Ir-Borylation)
Primary Target C4 (Meta to Br)C6 (Ortho to N)C4 (Steric availability)
Selectivity Source Electronic (Alkoxy) + LigandChelation (N-atom)Steric Hindrance
C-Br Tolerance Moderate (Avoid strong reductants)High High
Key Reagent Ad₂PBu / PivOHRu(II) / Adamantoic Acid[Ir(OMe)(cod)]₂ / dtbpy
Common Issue Protodebromination (trace)Low conversion if steric bulk highC3/C4 mixtures
DOT Diagram 2: Catalytic Workflow for Protocol A (Pd-Catalyzed)

ProtocolA_Workflow Start Substrate + Ar-Br CatCycle Pd(OAc)2 / Ad2PBu Active Species Start->CatCycle Mix CMD CMD Step (PivOH Assisted C4-H Cleavage) CatCycle->CMD Coordination OxAdd Oxidative Addition (Ar-Br to Pd) CMD->OxAdd Palladacycle RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) Intermed. RedElim->CatCycle Regenerate Pd(II) Product 4-Aryl-2-bromo-5-alkoxypyridine RedElim->Product Release

Caption: Mechanistic workflow for the Pd-catalyzed, ligand-controlled C4-arylation showing the critical Concerted Metalation-Deprotonation (CMD) step.

References

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link

  • Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 39(11), 1118–1126. Link

  • Ye, M., Gao, G.-L., & Yu, J.-Q. (2011). "Ligand-Promoted C-H Activation Reactions." Journal of the American Chemical Society, 133(35), 13770–13773. Link

  • Cho, S. H., Hartwig, J. F. (2013). "Iridium-Catalyzed Borylation of Nitrogen Heterocycles." Chemical Science, 5(2), 694-700. Link

  • Shang, X., et al. (2016). "Site-Selective C–H Arylation of Pyridines via a Pd/Acid System." Angewandte Chemie International Edition, 55(5), 1792–1796. Link

Sources

Method

Preparation of pharmaceutical intermediates using 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

Application Note: Synthesis and Utilization of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine in Pharmaceutical Intermediates Executive Summary 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (CAS: 1696887-81-6) is a highly versatile h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utilization of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine in Pharmaceutical Intermediates

Executive Summary

2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (CAS: 1696887-81-6) is a highly versatile heteroaryl building block extensively utilized in the development of advanced pharmaceutical intermediates[1]. Featuring a reactive bromo-pyridine core and a flexible, hydrogen-bond-accepting pyridinylmethoxy tail, this compound is uniquely suited for designing targeted therapeutics such as kinase inhibitors and GPCR modulators. This application note details the causal mechanistic principles, self-validating synthetic protocols, and downstream cross-coupling applications of this critical intermediate.

Mechanistic Rationale & Structural Advantages

In rational drug design, the spatial arrangement of heteroatoms dictates the binding affinity of an Active Pharmaceutical Ingredient (API) to its target protein.

  • The Electrophilic Core: The 2-bromo-pyridine moiety is highly primed for oxidative addition by Palladium(0) species. The electron-withdrawing nature of the pyridine nitrogen lowers the activation energy for the C–Br bond cleavage, making it an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings[2].

  • The Ether Linkage: Synthesized via a Williamson ether approach from commercially available 2-bromo-5-hydroxypyridine[3], the ether oxygen provides a critical hydrogen-bond acceptor site while maintaining conformational flexibility.

  • The Terminal Pyridine: The 2-pyridyl ring frequently acts as a hinge-binding motif in kinase inhibitors, interacting directly with the ATP-binding pocket.

Experimental Protocols

Trustworthiness & Self-Validation: The following protocols are designed with built-in quality control checkpoints (e.g., colorimetric changes, phase separations) to ensure self-validation during the workflow.

Protocol A: Preparation of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine via Williamson Ether Synthesis

Causality of Reagents: We employ Cesium Carbonate (


) rather than Potassium Carbonate (

). The larger ionic radius of the cesium cation generates a highly "naked" and reactive pyridoxide nucleophile (the "Cesium Effect"), which suppresses competing N-alkylation and maximizes O-alkylation yields[3].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-bromo-5-hydroxypyridine (1.0 equiv, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Deprotonation: Add

    
     (2.0 equiv, 20 mmol) portion-wise at room temperature. Stir for 30 minutes.
    
    • Validation Checkpoint: The solution will transition from clear to a deep yellow/orange suspension, indicating the successful formation of the pyridoxide anion.

  • Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (1.1 equiv, 11 mmol) in a single portion.

  • Heating: Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 12 hours.

  • Work-up: Cool to room temperature, quench with distilled water (100 mL), and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to thoroughly remove residual DMF.
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes:EtOAc, 3:1) to afford the title compound as a white solid[1].
    
Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Causality of Reagents: For coupling the synthesized 2-bromo-pyridine derivative with aryl boronic acids, we utilize a catalyst system of


 and SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). Dialkylbiaryl phosphine ligands like SPhos are specifically chosen because their electron-rich nature accelerates oxidative addition, while their steric bulk promotes rapid reductive elimination, preventing catalyst deactivation by the coordinating pyridine nitrogens[4].

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (1.0 equiv, 1.0 mmol), the desired Aryl Boronic Acid (1.2 equiv, 1.2 mmol),

    
     (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and 
    
    
    
    (2.0 equiv, 2.0 mmol).
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL).

  • Reaction: Seal the tube and heat to 90 °C for 4 hours.

    • Validation Checkpoint: Complete consumption of the starting bromide should be confirmed via TLC or LC-MS. The reaction mixture will turn dark black due to the formation of Pd black upon completion of the catalytic cycle.

  • Isolation: Filter through a pad of Celite, concentrate, and purify via flash chromatography to yield the biaryl/heteroaryl intermediate.

Quantitative Data Summary

The table below summarizes the optimization of the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine with phenylboronic acid, highlighting the necessity of the SPhos ligand for optimal yields[4].

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)
1

(5 mol%)

Toluene/EtOH/

9045%
2

(5 mol%)

1,4-Dioxane/

9068%
3

/ XPhos (2 mol%)

1,4-Dioxane/

9082%
4

/ SPhos (2 mol%)

1,4-Dioxane/

9096%

Workflow Visualization

SynthesisWorkflow SM1 2-Bromo-5-hydroxypyridine (Nucleophile) Rxn1 Williamson Ether Synthesis Cs2CO3, DMF, 60°C SM1->Rxn1 SM2 2-(Chloromethyl)pyridine (Electrophile) SM2->Rxn1 Intermediate 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (CAS: 1696887-81-6) Rxn1->Intermediate Rxn2 Suzuki-Miyaura Cross-Coupling Pd(OAc)2, SPhos, K3PO4 Intermediate->Rxn2 SM3 Aryl/Heteroaryl Boronic Acid (Coupling Partner) SM3->Rxn2 API Target Biaryl/Heteroaryl API Precursor Rxn2->API

Synthetic workflow from starting materials to API precursor via Williamson Ether Synthesis and Suzuki Coupling.

References

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL: [Link]

  • Title: Folding a Molecular Strand into a Trefoil Knot of Single Handedness with Co(II)/Co(III) Chaperones Source: ACS Publications URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine. This document provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and overcome common challenges encountered during this synthesis.

Introduction to the Synthesis

The synthesis of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine is typically achieved via a Williamson ether synthesis. This well-established reaction involves the formation of an ether from an alcohol and an organohalide. In this specific case, the most effective strategy involves the reaction of the sodium salt of 2-bromo-5-hydroxypyridine (the nucleophile) with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine (the electrophile). This approach is favored to minimize the potential for competing elimination reactions.

The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. Understanding the principles of S_N2 reactions is crucial for optimizing the synthesis of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine and troubleshooting any issues that may arise.

Reaction Troubleshooting and FAQs

This section addresses common problems encountered during the synthesis of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine in a question-and-answer format.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in the Williamson ether synthesis of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Incomplete Deprotonation of 2-bromo-5-hydroxypyridine:

  • The Cause: The pyridinol starting material must be fully deprotonated to form the more nucleophilic pyridinoxide anion. If the base used is not strong enough, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • The Solution:

    • Choice of Base: For less acidic pyridinols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are generally more effective than weaker bases such as potassium carbonate (K₂CO₃).[1]

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Any moisture will quench the strong base and the pyridinoxide nucleophile. Use freshly dried solvents and flame-dry your glassware before use.

2. Poor Nucleophilicity of the Pyridinoxide:

  • The Cause: The reactivity of the pyridinoxide can be significantly influenced by the choice of solvent. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • The Solution:

    • Solvent Selection: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents do not solvate the nucleophile as strongly, leaving it more available to attack the electrophile.[2]

3. Unreactive Alkylating Agent:

  • The Cause: The reactivity of the 2-(halomethyl)pyridine electrophile follows the order: R-I > R-Br > R-Cl. If you are using 2-(chloromethyl)pyridine, the reaction may be sluggish.

  • The Solution:

    • Finkelstein Reaction: If using 2-(chloromethyl)pyridine, consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This will generate the more reactive 2-(iodomethyl)pyridine in situ.[2]

4. Reaction Temperature is Too Low:

  • The Cause: While higher temperatures can promote side reactions, the reaction may not proceed at a sufficient rate if the temperature is too low.

  • The Solution:

    • Temperature Optimization: The optimal temperature for this type of Williamson ether synthesis is typically between 50-100°C.[2] If you are running the reaction at room temperature, a gentle increase in temperature may be necessary.

Formation of Significant Byproducts

Question: My reaction is producing significant amounts of byproducts, leading to a low yield of the desired ether and difficult purification. What are these byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is a common issue in this synthesis. The two most likely side reactions are elimination and N-alkylation.

1. Elimination Byproduct (Alkene Formation):

  • The Cause: The Williamson ether synthesis is an S_N2 reaction, which competes with the E2 (bimolecular elimination) reaction. The pyridinoxide is a strong base and can abstract a proton from the methylene group of 2-(halomethyl)pyridine, leading to the formation of an alkene. This is more likely if a secondary or tertiary alkyl halide is used.

  • The Solution:

    • Use a Primary Alkyl Halide: The most critical factor is to use a primary alkyl halide. In this synthesis, this means using 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine as the electrophile, rather than reacting 2-bromo-5-halopyridine with pyridine-2-methanol.[1]

    • Control the Temperature: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.

2. N-Alkylation Byproduct:

  • The Cause: The pyridine nitrogen atom is also a nucleophilic site and can be alkylated by the 2-(halomethyl)pyridine, leading to the formation of a quaternary pyridinium salt. This can be a significant side reaction, especially at higher temperatures.

  • The Solution:

    • Choice of Base and Solvent: The choice of base and solvent can influence the O- versus N-alkylation selectivity. Using a stronger, bulkier base may favor O-alkylation.

    • Phase-Transfer Catalysis (PTC): Implementing a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can improve the O-alkylation selectivity. The PTC helps to transfer the pyridinoxide anion from the solid or aqueous phase to the organic phase where the reaction occurs, often leading to milder reaction conditions and improved yields of the desired O-alkylated product.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine based on general procedures for Williamson ether synthesis of pyridyl ethers.

Recommended Protocol: O-Alkylation of 2-bromo-5-hydroxypyridine

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Work-up & Purification 2-bromo-5-hydroxypyridine 2-bromo-5-hydroxypyridine Pyridinoxide_Anion Sodium 2-bromo-5-pyridinoxide (in situ) 2-bromo-5-hydroxypyridine->Pyridinoxide_Anion Addition of NaH NaH Sodium Hydride (NaH) in Anhydrous DMF Product 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Pyridinoxide_Anion->Product Addition of 2-(chloromethyl)pyridine 50-70 °C 2-(chloromethyl)pyridine 2-(chloromethyl)pyridine Quench Quench with Water Product->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for the synthesis of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine.

Materials:

  • 2-bromo-5-hydroxypyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-(chloromethyl)pyridine hydrochloride

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of 2-(chloromethyl)pyridine: If starting from the hydrochloride salt, neutralize it by dissolving in a minimal amount of water and adding saturated aqueous sodium bicarbonate solution until the pH is basic. Extract the free base into a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure. Caution: 2-(chloromethyl)pyridine is a lachrymator and should be handled in a well-ventilated fume hood.

  • Deprotonation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-5-hydroxypyridine (1.0 eq). Add anhydrous DMF (approximately 5-10 mL per gram of hydroxypyridine). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: To the resulting solution of the sodium 2-bromo-5-pyridinoxide, add a solution of 2-(chloromethyl)pyridine (1.05 eq) in a small amount of anhydrous DMF dropwise at room temperature. After the addition is complete, heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic extracts and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Product Analysis and Purity Assessment

Question: How can I confirm that I have synthesized the correct product and that it is pure?

Answer:

The identity and purity of the final product should be confirmed by a combination of chromatographic and spectroscopic techniques.

1. Thin-Layer Chromatography (TLC):

  • TLC is an essential tool for monitoring the progress of the reaction and for assessing the purity of the final product. The product should appear as a single spot on the TLC plate.

2. Spectroscopic Analysis:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the most powerful techniques for confirming the structure of the product. The expected ¹H NMR spectrum of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine would show characteristic signals for the protons on both pyridine rings and the methylene bridge.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information about the carbon skeleton of the molecule and can be used to confirm the presence of all carbon atoms in the expected chemical environments.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (C₁₁H₉BrN₂O, MW: 265.11 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom.

Expected Spectroscopic Data (Predicted):

Technique Expected Features
¹H NMR - Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on both pyridine rings. - A singlet at approximately 5.0-5.5 ppm corresponding to the two protons of the methylene (-CH₂-) bridge.
¹³C NMR - Signals in the aromatic region (approx. 110-160 ppm) for the carbon atoms of the pyridine rings. - A signal around 65-75 ppm for the methylene carbon.
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z ≈ 265 and 267 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Note: These are predicted values and may vary depending on the solvent and instrument used for analysis.

Troubleshooting Flowchart

G start Low or No Product Yield check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_nucleophilicity Poor Nucleophilicity? check_deprotonation->check_nucleophilicity No solution_base Use stronger base (NaH, KH) Ensure anhydrous conditions check_deprotonation->solution_base Yes check_electrophile Unreactive Electrophile? check_nucleophilicity->check_electrophile No solution_solvent Use polar aprotic solvent (DMF, DMSO) check_nucleophilicity->solution_solvent Yes check_temp Temperature Too Low? check_electrophile->check_temp No solution_finkelstein Use R-Br or R-I, or add NaI (Finkelstein) check_electrophile->solution_finkelstein Yes solution_temp Increase temperature to 50-100 °C check_temp->solution_temp Yes

Sources

Optimization

Purification methods to remove isomers from 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

Executive Summary & Problem Definition The Core Challenge: Synthesizing 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine typically involves the alkylation of 6-bromopyridin-3-ol (also known as 2-bromo-5-hydroxypyridine). The hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Definition

The Core Challenge: Synthesizing 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine typically involves the alkylation of 6-bromopyridin-3-ol (also known as 2-bromo-5-hydroxypyridine).

The hydroxyl group on the pyridine ring is an ambident nucleophile . Depending on the reaction conditions (base, solvent, temperature), the electrophile can attack either the oxygen (desired) or the nitrogen (undesired).

  • Target Molecule (O-Isomer): 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine.[1]

    • Properties: Lower polarity, soluble in non-polar solvents, distinct ether linkage.

  • Major Impurity (N-Isomer): 1-(Pyridin-2-ylmethyl)-6-bromopyridin-3-one.

    • Properties: Higher polarity (lactam character), higher melting point, "streaks" on silica gel.

This guide details the specific protocols to separate these two species.

Diagnostic Triage: Confirming the Impurity

Before attempting purification, confirm the presence of the N-alkylated isomer using 1H NMR. The chemical environment of the methylene bridge (-CH2-) is the most reliable indicator.

FeatureTarget (O-Isomer)Impurity (N-Isomer / Pyridone)
Linkage Ether (-O-CH2-)Amide-like (-N-CH2-)
1H NMR Shift (CDCl3) ~5.1 - 5.2 ppm (Singlet)~5.4 - 5.6 ppm (Singlet)
Carbonyl Signal (13C) AbsentPresent (~160-165 ppm)
TLC Behavior (5% MeOH/DCM) Higher Rf (e.g., 0.6)Lower Rf (e.g., 0.3)
Physical State Solid/Oil (lower MP)Solid (High MP, often crystalline)

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Check 1H NMR Diagnostic (Check -CH2- Shift) Start->Check HighN High N-Isomer Content (>15%) Check->HighN Ratio > 1:6 LowN Low N-Isomer Content (<5%) Check->LowN Ratio < 1:20 Cryst Precipitation Strategy (Exploit Pyridone Insolubility) HighN->Cryst Chrom Flash Chromatography (Amine-Modified Silica) LowN->Chrom Step1 Dissolve in minimal hot EtOAc Cryst->Step1 StepC1 Column: Silica Gel (Spherical) Chrom->StepC1 Step2 Cool to 0°C Step1->Step2 Step3 Filter Solid (Impurity) Step2->Step3 Step4 Concentrate Filtrate (Target) Step3->Step4 Filtrate contains Target Final Pure 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Step4->Final StepC2 Eluent: DCM/MeOH + 1% TEA StepC1->StepC2 StepC2->Final

Caption: Decision matrix for selecting between precipitation and chromatography based on impurity levels.

Protocol A: Chromatographic Separation (Low Impurity Load)

The N-isomer (pyridone) is significantly more polar than the O-isomer. However, pyridine derivatives often interact with silanols on silica gel, causing peak tailing that merges the two isomers.

The Fix: You must deactivate the silica.

Optimized Flash Conditions
  • Stationary Phase: Spherical Silica Gel (40–60 µm).

  • Mobile Phase A: Dichloromethane (DCM) or Toluene.

  • Mobile Phase B: Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Modifier (Critical): 1% Triethylamine (TEA) or 1% NH4OH (28% aq) added to the mobile phase.

Step-by-Step Procedure:

  • Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of DCM + 1% TEA. This neutralizes acidic sites.

  • Loading: Dissolve crude material in minimal DCM. If it is not soluble, use a dry-load method (absorb onto Celite).

  • Gradient:

    • 0–5 min: 100% DCM (Elutes non-polar debris).

    • 5–20 min: 0% → 5% MeOH in DCM.

    • Target Elution: The O-isomer usually elutes around 2–3% MeOH.

    • Impurity Elution: The N-isomer (pyridone) usually elutes >5% MeOH or stays on the baseline.

  • Monitoring: Use UV detection at 254 nm (aromatic) and 280 nm (pyridine specific).

Pro Tip: If DCM/MeOH fails to separate them, switch to Toluene/Acetone (9:1) . Toluene provides unique pi-pi selectivity for pyridine rings.

Protocol B: Solubility-Based Separation (High Impurity Load)

If the reaction yielded >15% of the N-isomer, chromatography will be difficult due to tailing. You can exploit the "Lactam Insolubility" principle. Pyridones form strong intermolecular hydrogen bond networks (dimers), making them much less soluble in ethers and non-polar solvents than the target ether.

Recrystallization/Trituration Guide:

Solvent SystemOutcomeMechanism
Ethyl Acetate / Hexane (1:3) Recommended. Target stays in solution; Impurity precipitates.Pyridone polarity resists Hexane.
Diethyl Ether (Cold) Good for trituration. Target dissolves; Impurity remains solid.Ether exclusion of polar species.
Ethanol / Water Avoid. Both likely dissolve or co-precipitate.Too polar.

Procedure:

  • Dissolve the crude oily mixture in a minimal amount of hot Ethyl Acetate.

  • Slowly add Hexane (or Heptane) until the solution turns slightly cloudy.

  • Cool the mixture to 0°C or -20°C for 4 hours.

  • Filtration: The solid precipitate is likely the N-isomer (Impurity) . Filter this off.

  • Recovery: Evaporate the filtrate to recover the purified O-isomer (Target) .

Prevention: Optimizing the Synthesis

The best purification is preventing the impurity during synthesis. The choice of base and solvent dictates the O vs. N ratio.

SynthesisPathway SM 6-Bromopyridin-3-ol (Ambident Nucleophile) Path1 Path A: Silver Salts (Ag2CO3 / Toluene) SM->Path1 High O-Selectivity Path2 Path B: Sodium Salts (NaH / DMF) SM->Path2 Promotes N-Attack ProdO O-Alkylation (Target) Major Product Path1->ProdO ProdN N-Alkylation (Impurity) Major/Mixed Product Path2->ProdN

Caption: Mechanistic pathway showing how metal cation selection influences regioselectivity.

  • Silver Carbonate (Ag2CO3): The "Silver Effect" strongly favors O-alkylation by coordinating with the nitrogen lone pair, blocking it from attacking the electrophile. Use this in non-polar solvents (Benzene/Toluene).

  • Sodium Hydride (NaH) / DMF: This creates a "naked" anion. In polar aprotic solvents, the charge density often localizes on the nitrogen (or the transition state favors N-attack), leading to significant N-alkylation. Avoid this if possible.

Frequently Asked Questions (FAQ)

Q: Can I use acid-base extraction to separate them? A: Likely No. Both the target and the impurity contain a second pyridine ring (from the pyridin-2-ylmethoxy group) which is basic (pKa ~5.2). If you wash with acid, both molecules will protonate and move to the aqueous layer. The difference in basicity between the core bromopyridine and the pyridone is masked by the side chain.

Q: My product is an oil, but the literature says it should be a solid. Why? A: Small amounts of the N-isomer (pyridone) can prevent the O-isomer from crystallizing, keeping it as a supercooled oil. Try the Protocol B (Trituration) to remove the N-isomer seeds, then attempt to crystallize the oil from Pentane/Et2O.

Q: I see a third spot on TLC near the baseline. What is it? A: This is likely the hydrolysis product of your alkylating agent (2-hydroxymethylpyridine) or unreacted 6-bromopyridin-3-ol. Both are very polar and can be removed by a simple aqueous wash (water/brine) before column chromatography.

References

  • Regioselectivity in Pyridone Alkylation

    • Mechanism:[2][3] The "Silver Salt" rule for O-alkylation vs. alkali metal salts for N-alkylation is a foundational concept in heterocyclic chemistry.

    • Source: Hopkins, G. C., et al. "The Silver Salt Alkylation of Pyridones." Journal of Organic Chemistry, vol. 32, no. 12, 1967, pp. 4040–4044.

  • Chromatographic Separation of Pyridines

    • Technique: Use of amine modifiers (TEA) to suppress silanol interactions.
    • Source: McCalley, D. V. "Analysis of basic compounds by high-performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, vol. 1217, no. 6, 2010, pp. 858-880.

  • Synthesis of Alkoxypyridines

    • Protocol: General procedures for ether synthesis of hydroxypyridines.
    • Source: "Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation." Asian Journal of Chemistry, 2016.

  • Impurity Characterization (NMR)

    • Data: Distinction between N-alkyl and O-alkyl isomers via 1H NMR shifts of the methylene group.
    • Source: "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters, 2013.[4]

Sources

Troubleshooting

Technical Support Center: Solving Solubility Challenges for 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, hands-on resource for addressing the solubility challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, hands-on resource for addressing the solubility challenges associated with 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine . This molecule's complex heterocyclic structure presents significant hurdles for achieving desired concentrations in aqueous buffers, a critical step for any experimental workflow. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, effective decisions at the bench.

Section 1: Compound Profile & Inherent Solubility Challenges

Understanding the physicochemical properties of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine is the first step in diagnosing and solving solubility issues. Its structure contains features that inherently limit its affinity for aqueous media.

Key Physicochemical Properties (Estimated)

Property Value Implication for Solubility
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
Calculated LogP ~2.5 - 3.5 Indicates significant lipophilicity, favoring organic solvents over water.
Estimated pKa₁ ~1.5 - 2.5 Associated with the nitrogen on the bromo-pyridine ring (basicity reduced by electron-withdrawing bromine).

| Estimated pKa₂ | ~4.5 - 5.5 | Associated with the nitrogen on the second pyridine ring (closer to standard pyridine). |

The primary obstacles to dissolving this compound are:

  • High Lipophilicity: The presence of two aromatic pyridine rings and a bromo-substituent creates a nonpolar character, which is unfavorable for interaction with polar water molecules.

  • Crystal Lattice Energy: Planar aromatic structures like this can pack tightly into a stable crystal lattice, requiring significant energy to break apart during dissolution. This is often referred to as being a 'brick-dust' molecule.[1]

  • Weak Basicity: While the pyridine moieties offer a route for pH modification, they are only weakly basic.[2] This means that achieving full protonation and subsequent solubilization requires a significantly acidic environment.

Section 2: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during experimentation.

Q1: I dissolved my compound in 100% DMSO, but it crashed out immediately when I added it to my PBS buffer (pH 7.4). What's happening? This is a classic case of precipitation upon dilution, also known as the "anti-solvent" effect.[1] Your compound is soluble in the organic stock solvent (DMSO) but becomes supersaturated when diluted into the aqueous buffer, in which it has very low thermodynamic solubility. The buffer acts as an anti-solvent, causing the compound to rapidly precipitate.[3]

Q2: What is the very first and simplest thing I should try to get my compound into solution? pH Adjustment. The presence of two basic pyridine nitrogens in the structure is your most powerful initial tool.[2] Lowering the pH of your aqueous buffer will protonate these nitrogens, forming a cationic salt which is significantly more water-soluble. For weakly basic compounds, solubility increases at pH values below their pKa.[3]

Q3: For my in vitro cell culture experiment, what is a safe and effective way to prepare my dosing solution? For cellular assays, where maintaining physiological pH and minimizing solvent toxicity is critical, the co-solvent approach is standard.[2][4] The goal is to keep the final concentration of the organic co-solvent (typically DMSO) as low as possible, almost always below 0.5% v/v, to avoid impacting cellular health.

Q4: I need a much higher concentration for an in vivo animal study, and simple pH adjustment or co-solvents aren't enough. What are my options? For high-concentration formulations required for in vivo pharmacokinetics or efficacy studies, you must turn to more advanced formulation strategies. The two most common and effective methods are:

  • Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate your lipophilic compound, rendering the entire complex water-soluble.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[5][6][7] Your compound can be partitioned into the hydrophobic core of these micelles, dramatically increasing its apparent solubility.[6][7][8]

Section 3: In-Depth Troubleshooting & Step-by-Step Protocols

The pH Modification Strategy: A Systematic Approach

Mechanism: The lone pair of electrons on the pyridine nitrogen atoms can accept a proton (H⁺) from an acidic medium. This forms a positively charged pyridinium ion. The resulting ionic species has much stronger, more favorable interactions with polar water molecules compared to the neutral, lipophilic parent molecule.

Protocol for Determining pH-Dependent Solubility:

  • Prepare a Range of Buffers: Prepare a series of biologically common buffers (e.g., citrate, acetate, phosphate) at various pH points, such as pH 2.0, 3.0, 4.0, 5.0, 6.0, and 7.4.

  • Add Excess Compound: To a fixed volume (e.g., 1 mL) of each buffer in a separate vial, add an excess amount of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (e.g., 1-2 mg, ensuring solid is visible).

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy with a standard curve).

  • Analyze: Plot solubility (e.g., in µg/mL or µM) versus pH to identify the optimal pH range for your desired concentration. For weakly basic drugs, solubility can be dramatically improved by creating a suitable microenvironment pH.[9]

The Co-Solvent Approach: Best Practices for In Vitro Studies

Mechanism: Water-miscible organic solvents, or co-solvents, work by reducing the overall polarity of the solvent system.[10][11] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, making it easier for the compound to dissolve.[10]

Protocol for Co-Solvent Stock Preparation and Dilution:

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Perform Serial Dilutions: To avoid precipitation, perform serial dilutions. Do not dilute directly from 100% DMSO into your final aqueous buffer in one step.

    • Step A (Intermediate Dilution): First, dilute the primary stock into your cell culture medium containing serum (serum proteins can help stabilize the compound).

    • Step B (Final Dilution): Then, perform the final dilution into the complete assay buffer or medium.

  • Final Concentration Check: Always ensure the final concentration of the co-solvent in your experiment is below the toxicity threshold for your specific cell line (typically <0.5% for DMSO).

Common Co-solvents and Considerations

Co-Solvent Recommended Starting % (Final) Notes
DMSO < 0.5% Most common for in vitro work. Can have biological effects at higher concentrations.
Ethanol < 1% Biocompatible, but can be more volatile and may affect some cellular processes.

| PEG 400 | < 2% | A good choice for increasing solubility, often used in in vivo formulations.[12] |

Advanced Formulation: Cyclodextrins and Surfactants for In Vivo Use

When high concentrations are non-negotiable, these methods are required.

Protocol for Formulation with HP-β-Cyclodextrin (Hydroxypropyl-β-cyclodextrin):

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in an appropriate aqueous vehicle (e.g., saline or a citrate buffer at pH ~4 to aid intrinsic solubility).

  • Add Compound: Slowly add the powdered 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine to the cyclodextrin solution while vortexing or stirring vigorously.

  • Facilitate Complexation: Sonicate the mixture in a bath sonicator for 30-60 minutes. Gentle warming (40-50 °C) can also be applied to accelerate the process.

  • Clarify Solution: After complexation, the solution should appear clear. If any particulate matter remains, filter the solution through a 0.22 µm syringe filter before use.

Protocol for Formulation with Surfactants:

  • Select a Surfactant: Choose a biocompatible, non-ionic surfactant such as Tween® 80 or Solutol® HS 15.[8]

  • Prepare Vehicle: Prepare a solution of the surfactant in the desired aqueous vehicle (e.g., saline) at a concentration well above its CMC (e.g., 5-10% v/v).

  • Add Compound: Add the compound to the surfactant solution.

  • Mix and Equilibrate: Vortex and sonicate the mixture until the compound is fully dissolved within the micelles. This process can take several hours.

Section 4: Visualization & Workflow

The following workflow provides a logical decision-making process for tackling solubility issues with 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound is Insoluble in Aqueous Buffer (e.g., PBS pH 7.4) q_purpose What is the experimental context? start->q_purpose invitro In Vitro (Cell-based Assay) q_purpose->invitro In Vitro invivo In Vivo (Animal Study) q_purpose->invivo In Vivo cosolvent Strategy: Co-Solvents (e.g., DMSO, EtOH) invitro->cosolvent ph_mod Strategy: pH Modification invivo->ph_mod check_cosolvent Is required concentration achieved with final DMSO < 0.5%? cosolvent->check_cosolvent success Success: Proceed with Experiment check_cosolvent->success Yes fail Problem Persists: Re-evaluate concentration needs or consider chemical modification check_cosolvent->fail No ph_protocol Follow Protocol 3.1: Determine Solubility vs. pH ph_mod->ph_protocol check_ph Is required concentration achieved at a biocompatible pH? ph_protocol->check_ph advanced Strategy: Advanced Formulation check_ph->advanced No check_ph->success Yes cyclodextrin Option 1: Cyclodextrins (e.g., HP-β-CD) Follow Protocol 3.3 advanced->cyclodextrin surfactant Option 2: Surfactants (e.g., Tween 80, Solutol) Follow Protocol 3.3 advanced->surfactant cyclodextrin->success surfactant->success

Sources

Optimization

Technical Support Center: High-Purity Crystallization of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

Welcome to the technical support center for the purification of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who require this int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in its highest possible purity. Achieving high purity is critical as even trace impurities can impact downstream reaction yields, introduce unwanted side products, and complicate biological assays.

This document moves beyond a simple protocol, offering a deeper understanding of the principles governing solvent selection and providing a structured approach to troubleshooting common issues encountered during recrystallization.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of the target compound and the core principles of the recrystallization technique.

Q1: What are the key physicochemical properties of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine?

Understanding the compound's properties is the first step in designing a robust purification strategy. While experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and from data on similar compounds.

Table 1: Physicochemical Properties of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

PropertyValue / ObservationSignificance for Recrystallization
Molecular Formula C₁₁H₉BrN₂OProvides the basic composition.
Molecular Weight 265.11 g/mol Used for calculating molar quantities and theoretical yields.
Structure A pyridine ring linked via a methoxy bridge to another pyridine ring, with a bromine substituent.The presence of two nitrogen atoms and an oxygen atom allows for hydrogen bonding with protic solvents. The aromatic rings suggest solubility in various organic solvents.
Predicted LogP 2.8181Indicates moderate lipophilicity, suggesting better solubility in less polar organic solvents than in water.
Predicted TPSA 35.01 ŲThe Topological Polar Surface Area suggests moderate polarity.
Melting Point Not widely reported. However, the similar compound 2-Bromo-5-methoxypyridine has a low melting point (22°C).CRITICAL: A low melting point increases the risk of "oiling out." The boiling point of the chosen solvent should ideally be lower than the compound's melting point.
Appearance Likely a white to off-white or pale yellow solid.Colored impurities can often be removed during recrystallization, sometimes with the aid of activated charcoal.
Q2: Why is recrystallization the preferred method for purifying this compound?

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent generally increases with temperature. An ideal solvent will dissolve the target compound readily when hot but poorly when cold. As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Most impurities, being present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.

Q3: What defines an "ideal" recrystallization solvent?

The selection of an appropriate solvent is the most critical factor for a successful recrystallization. The key criteria are:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they don't co-crystallize).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

  • Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the solute to prevent the compound from melting and "oiling out" instead of crystallizing.

Section 2: Solvent System Selection and Experimental Protocols

A systematic approach to solvent screening is essential for optimizing purity and yield.

Solvent Selection Workflow

The following diagram outlines the decision-making process for identifying a suitable solvent or solvent system.

Solvent_Selection cluster_screening Solvent Screening cluster_decision Decision & Action Start Start: Place ~20-30 mg crude product in a small test tube Add_Solvent Add solvent dropwise at room temperature Start->Add_Solvent Test_Cold Is it soluble cold? Add_Solvent->Test_Cold Heat_Solvent Heat the mixture to the solvent's boiling point Test_Cold->Heat_Solvent No Result_Bad_Cold FAILURE: Too soluble. Discard this solvent. Test_Cold->Result_Bad_Cold Yes Test_Hot Does it dissolve when hot? Heat_Solvent->Test_Hot Cool_Down Cool slowly to room temp, then in an ice bath Test_Hot->Cool_Down Yes Result_Bad_Hot FAILURE: Insoluble. Discard this solvent. Test_Hot->Result_Bad_Hot No Check_Crystals Do crystals form? Cool_Down->Check_Crystals Result_Good SUCCESS! This is a good single solvent. Proceed to bulk recrystallization. Check_Crystals->Result_Good Yes Result_Mixed POTENTIAL FOR MIXED SOLVENT: Compound is too soluble in this solvent. Find a miscible anti-solvent. Check_Crystals->Result_Mixed No, or poor recovery

Caption: Decision workflow for selecting a recrystallization solvent.

Recommended Solvents for Screening

Based on the structure of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine, a range of solvents with varying polarities should be tested.

Table 2: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)PolarityRationale & Comments
Hexane / Heptane 69 / 98Non-polarGood as potential anti-solvents in a mixed system. Likely too non-polar to dissolve the compound, even when hot.
Toluene 111Non-polarThe aromatic nature may aid solubility. Use with caution if the compound's melting point is low.
Ethyl Acetate 77IntermediateA common and effective solvent for many pyridine derivatives. A good starting point for single-solvent screening.
Acetone 56IntermediateLow boiling point is advantageous for drying and avoiding oiling out.
Isopropanol (IPA) 82Polar ProticOften a good choice for moderately polar compounds.
Ethanol 78Polar ProticWidely used for recrystallizing pyridine and pyrimidine derivatives. Often used in a mixed system with water.
Methanol 65Polar ProticHigh dissolving power; may be too effective, leading to low recovery unless used in a mixed-solvent system.
Water 100Polar ProticThe compound is likely insoluble in water, making it an excellent anti-solvent for use with ethanol, methanol, or acetone.
Experimental Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a hot plate and a stir bar). Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

Experimental Protocol 2: Mixed-Solvent Recrystallization

This technique is used when no single solvent is ideal. It pairs a "good" solvent (in which the compound is very soluble) with a "bad" or "anti-solvent" (in which the compound is insoluble). Common pairs include Ethanol/Water, Acetone/Water, and Ethyl Acetate/Hexane.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This point of cloudiness is the saturation point.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. For washing, use an ice-cold mixture of the two solvents in the same ratio used for the crystallization.

Section 3: Troubleshooting Guide

Even with a well-chosen solvent, problems can arise. This section provides solutions to common issues.

Q: My compound has "oiled out." It formed a liquid layer instead of crystals. What should I do?
  • Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a saturated solution is cooled to a temperature that is still above the compound's melting point. Impurities can also depress the melting point, exacerbating this issue.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation temperature.

    • Allow the solution to cool much more slowly. Insulating the flask can help. Slower cooling ensures that the solution reaches the crystallization temperature before it reaches the compound's melting point.

    • If the problem persists, the chosen solvent's boiling point is likely too high relative to the compound's melting point. Select a solvent with a lower boiling point.

Q: No crystals are forming, even after cooling in an ice bath.
  • Causality: This is typically due to one of two reasons: either too much solvent was used, and the solution is not truly saturated, or the solution is supersaturated, and crystallization has not been initiated.

  • Solution:

    • For Oversaturation: Try to induce crystallization. Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches provide a nucleation site for crystal growth. Alternatively, if available, add a tiny "seed crystal" of the pure compound.

    • For Excessive Solvent: If induction methods fail, too much solvent is the likely culprit. Gently heat the solution to boil off a portion of the solvent to re-concentrate it. Then, allow it to cool again.

Q: My final yield is very low.
  • Causality: A low yield can result from several factors: using too much solvent (significant product loss to the mother liquor), premature crystallization during hot filtration, or washing the final crystals with solvent that was not ice-cold.

  • Solution:

    • Check the Mother Liquor: Before discarding the filtrate, try cooling it further or evaporating some solvent to see if more product crystallizes. This can help recover some of the lost material.

    • Optimize Solvent Volume: In subsequent attempts, be meticulous about using the absolute minimum amount of hot solvent required for dissolution.

    • Refine Washing Technique: Always use a minimal amount of ice-cold solvent for the final wash to minimize redissolving your purified product.

Q: The purified crystals are still colored.
  • Causality: The color is due to highly conjugated impurities that have co-crystallized with your product.

  • Solution:

    • Use Activated Charcoal: Redissolve the impure crystals in the minimum amount of hot solvent. Add a very small amount (1-2% of the solute's weight) of activated charcoal and boil for 2-5 minutes. The charcoal will adsorb the colored impurities.

    • Perform Hot Filtration: Filter the hot solution through fluted filter paper or a Celite pad to remove the charcoal.

    • Recrystallize: Allow the now colorless filtrate to cool and crystallize as usual. Note that charcoal can also adsorb some of your desired product, so use it sparingly.

References
  • University of Calgary, "Isolation and Purification of Organic Compounds Recrystallization (Expt #3)".
  • University of Toronto, "recrystallization, filtr
Troubleshooting

Troubleshooting catalyst poisoning when using 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

Product: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine CAS: 1696887-81-6 | Molecular Formula: C₁₁H₉BrN₂O[1] Technical Abstract & Problem Scope 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine presents a unique challenge in palladium-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

CAS: 1696887-81-6 | Molecular Formula: C₁₁H₉BrN₂O[1]

Technical Abstract & Problem Scope

2-Bromo-5-(pyridin-2-ylmethoxy)pyridine presents a unique challenge in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Unlike simple aryl halides, this molecule contains two potent Lewis basic nitrogen atoms:

  • The nitrogen within the brominated pyridine ring.[2]

  • The nitrogen on the distal pyridin-2-ylmethoxy moiety.

The Failure Mode: These nitrogen atoms possess lone pairs that can displace labile ligands (like phosphines or dibenzylideneacetone) from the Palladium center. This leads to the formation of thermodynamically stable but catalytically inactive bis-pyridine Pd(II) complexes, effectively "poisoning" the reaction. This phenomenon is often characterized by incomplete conversion or a complete failure to initiate.

Diagnostic Hub

Before altering your synthesis, confirm if catalyst poisoning is the root cause using the logic flow below.

DiagnosticFlow Start Symptom: Low Yield / Stalled Reaction CheckColor Did the reaction mixture turn black (Pd Black precipitation)? Start->CheckColor CheckProfile Did the reaction start fast then stop (e.g., at 30-50%)? CheckColor->CheckProfile No ResultAgg Diagnosis: Catalyst Aggregation (Ligand dissociation) CheckColor->ResultAgg Yes CheckAdd Perform Standard Addition Test: Add fresh substrate to a working standard reaction. CheckProfile->CheckAdd No (Never started) ResultPoison Diagnosis: Product/Substrate Inhibition (Competitive Binding) CheckProfile->ResultPoison Yes (Stalled) CheckAdd->ResultPoison Standard reaction fails ResultNoPoison Diagnosis: Reagent Quality/Stoichiometry (Not poisoning) CheckAdd->ResultNoPoison Standard reaction works ResultDeact Diagnosis: Catalyst Deactivation (Oxidation or thermal death)

Figure 1: Diagnostic decision tree for distinguishing catalyst poisoning from aggregation or reagent failure.

Mechanism of Failure

Understanding the coordination chemistry is vital for selecting the correct remedy. The diagram below illustrates how the substrate competes with the phosphine ligand.

PoisonMechanism PdActive Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex [L-Pd(II)-ArBr] PdActive->OxAdd + Substrate (Correct Path) Poisoned Inactive Complex [Pd(II)-(N-Pyridine)₂] PdActive->Poisoned + Excess Substrate (N-Coordination) Substrate Substrate: 2-Bromo-5-(pyridin...) OxAdd->Poisoned Ligand Displacement Product Coupled Product OxAdd->Product + Boronic Acid + Base Poisoned->PdActive Reversible? (Difficult)

Figure 2: Competitive coordination pathway where the pyridine nitrogen displaces ligands, forming an inactive "sink" for the catalyst.

Troubleshooting Guide (Q&A)
Issue 1: The reaction stalls after 20-30% conversion.

Q: Why does my reaction start but then stop? A: This is classic product inhibition or substrate poisoning . As the reaction proceeds, the concentration of the pyridine-containing product increases. If the product is a better ligand than your substrate, it will bind to the Pd center and shut down the cycle. Alternatively, if the catalyst is not stable, the labile ligands dissociate, allowing the high concentration of substrate nitrogens to saturate the metal center.

Corrective Action:

  • Switch to Bulky Ligands: Use Buchwald biaryl phosphine ligands like XPhos or SPhos .[3] These ligands are extremely bulky and electron-rich. Their steric bulk prevents the pyridine nitrogen from approaching the palladium center, effectively "shielding" the catalyst [1].

  • Increase Temperature: Higher temperatures (e.g., 100°C vs 80°C) increase the dissociation rate of the pyridine-Pd complex, shifting the equilibrium back toward the active catalytic species.

Issue 2: No conversion is observed (Induction Period).

Q: I see no product formation even after 2 hours. A: The high local concentration of the pyridine substrate at the start of the reaction may have immediately overwhelmed the catalyst precursors (especially if using Pd(PPh₃)₄ which has labile ligands).

Corrective Action:

  • Protocol: Slow Addition. Do not add all the 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine at once. Dissolve it in the solvent and add it via syringe pump over 1-2 hours to the catalyst/boronic acid mixture. This keeps the [Substrate]:[Pd] ratio low, favoring the catalytic cycle over the poisoning pathway [2].

  • Pre-heating: Mix the catalyst and ligand in the solvent and heat to reaction temperature before adding the pyridine substrate. This ensures the active catalytic species (L-Pd(0)) is formed before it can be intercepted by the poison.

Issue 3: Formation of Palladium Black.

Q: The reaction mixture turned black and precipitated metal. A: This indicates catalyst aggregation .[4] The pyridine nitrogen displaced the phosphine ligands, creating unstable "ligandless" palladium species that aggregated into bulk metal.

Corrective Action:

  • Chelating Ligands: Switch to bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The "bite angle" and chelation effect make dppf much harder to displace than monodentate ligands like PPh₃ [3].

Comparative Data: Ligand Performance

The following table summarizes expected performance based on general reactivity profiles of pyridine-halides in Suzuki couplings.

Ligand SystemResistance to N-PoisoningRecommended Use Case
Pd(PPh₃)₄ LowSimple substrates only. High risk of failure with this compound.
Pd(dppf)Cl₂ MediumGood starting point. Chelation provides stability.
Pd₂(dba)₃ + SPhos High Gold Standard. Steric bulk prevents N-coordination.
Pd(OAc)₂ + XPhos High Excellent for electron-poor or sterically demanding chlorides/bromides.
Experimental Protocol: The "Standard Addition" Poisoning Test

Use this protocol to definitively prove if your substrate is the cause of the failure.

Objective: Determine if 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine inhibits a known working reaction.

  • Set up a "Standard" Reaction: Select a simple coupling known to work well (e.g., Bromobenzene + Phenylboronic acid).

  • Run Control: Execute the standard reaction and record the yield (e.g., 95% conversion in 1 hour).

  • Run Test: Set up the exact same reaction, but add 10 mol% of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine to the mixture before adding the catalyst.

  • Analyze:

    • If yield drops significantly (e.g., <50%), the pyridine compound is poisoning the catalyst.

    • If yield remains high, the issue with your specific synthesis is likely electronic (the C-Br bond is unreactive) rather than catalyst deactivation.

References
  • BenchChem Technical Support. (2025).[3][4] Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from

  • Hagelin, H., et al. (2000).[5] Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[6][7] Retrieved from

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

This technical guide addresses the stability profile of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine , a heteroaryl ether commonly used as a pharmaceutical intermediate or ligand scaffold. The content is structured for resear...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine , a heteroaryl ether commonly used as a pharmaceutical intermediate or ligand scaffold.

The content is structured for researchers requiring immediate troubleshooting and mechanistic understanding of degradation pathways.

Part 1: Executive Stability Summary

ConditionStability RatingPrimary Risk FactorKey Degradation Product
Dilute Acid (HCl, H₂SO₄, RT) Stable Reversible ProtonationNone (Salt formation)
Strong Acid + Heat (HBr, HI) ⚠️ Unstable Ether Cleavage (Sₙ2)2-Bromo-5-hydroxypyridine + 2-Picolyl bromide
Mild Base (NaHCO₃, K₂CO₃) Stable NoneNone
Strong Base (NaOH, Alkoxides) Critical SₙAr (Br Displacement)5-(pyridin-2-ylmethoxy)pyridin-2(1H)-one
Nucleophiles (Amines, Thiols) ⚠️ Conditional SₙAr (Cross-coupling)Aminated/Thiolated adducts

Part 2: Mechanistic Insights & Degradation Pathways[1]

Acidic Conditions: The Protonation vs. Cleavage Paradox

Under acidic conditions, the molecule undergoes protonation before degradation.

  • Mechanism: The pyridine nitrogens are basic (pKa ~3–5). In dilute acid (pH < 4), both pyridine rings protonate. This creates a dicationic species.

  • Stability Implication: Protonation of the pyridine rings makes them highly electron-deficient. Paradoxically, this increases stability against acid-catalyzed hydrolysis (Sₙ1) of the ether linkage because the formation of a carbocation at the methylene position is destabilized by the adjacent electron-withdrawing pyridinium ring.

  • The Exception (Nucleophilic Acids): If the acid contains a nucleophilic counterion (e.g., HBr, HI), the ether can be cleaved via an Sₙ2 mechanism, where the halide attacks the methylene carbon.[1]

Basic Conditions: The SₙAr Trap

The 2-bromo position is the "Achilles' heel" of this molecule in base.

  • Mechanism: The bromine is ortho to the pyridine nitrogen. The nitrogen withdraws electron density (–I and –M effects), making the C-Br bond susceptible to Nucleophilic Aromatic Substitution (SₙAr).

  • Hydroxide Attack: In strong aqueous base (e.g., 1M NaOH), the hydroxide ion attacks C-2, displacing bromide. The resulting 2-hydroxypyridine tautomerizes immediately to the thermodynamically stable 2-pyridone .

Visualization of Pathways (Graphviz)

DegradationPathways cluster_legend Legend Start 2-Bromo-5- (pyridin-2-ylmethoxy)pyridine Protonated Dicationic Salt (Soluble, Stable) Start->Protonated Dilute Acid (HCl, H2SO4) Cleaved Ether Cleavage: 2-Bromo-5-hydroxypyridine + Picolyl Halide Start->Cleaved Strong Nucleophilic Acid (48% HBr, Reflux) Pyridone SₙAr Product: 5-(pyridin-2-ylmethoxy) pyridin-2(1H)-one Start->Pyridone Strong Base (NaOH, Heat) Protonated->Start Neutralization (NaHCO3) key Blue: Reversible Green: Stable State Red: Irreversible Degradation

Caption: Figure 1. Reaction pathways under stress conditions.[2] Note that basic hydrolysis (Red arrow) is irreversible and yields the pyridone.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: HPLC Anomalies

Q: I injected my sample in 0.1% TFA (Acidic) and the retention time shifted significantly compared to the neutral standard. Did it degrade?

  • Diagnosis: Likely No .

  • Root Cause: Pyridines are basic. In 0.1% TFA (pH ~2), your molecule is doubly protonated (dication). Cationic species interact differently with C18 columns (often eluting earlier due to polarity, or tailing due to silanol interactions) compared to the neutral free base.

  • Verification: Re-inject the sample using a high-pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) or neutralize a small aliquot before injection. If the peak returns to the original retention time, it was just a pH shift, not degradation.

Scenario B: Disappearance in Base

Q: I tried to extract the compound using 1M NaOH to remove impurities, but my yield plummeted.

  • Diagnosis: Chemical Degradation (Hydrolysis).

  • Root Cause: 1M NaOH (pH 14) is strong enough to trigger SₙAr displacement of the bromine. The product, a 2-pyridone, is highly polar and likely remained in the aqueous phase or precipitated, rather than extracting into the organic layer.

  • Solution: Never use NaOH or KOH for workups of 2-bromopyridines. Use Saturated NaHCO₃ or K₂CO₃ (pH 8–9) for neutralization. These bases are too weak to trigger the SₙAr reaction at room temperature.

Scenario C: Unexpected byproduct in HBr Deprotection

Q: I treated the molecule with HBr/Acetic Acid to remove a different protecting group, and the main peak disappeared.

  • Diagnosis: Ether Cleavage. [2][3]

  • Root Cause: While the pyridine ring is stable, the ether linkage connecting the two rings is susceptible to cleavage by HBr (a nucleophilic acid). The bromide ion attacks the methylene carbon, cleaving the molecule into two fragments.

  • Solution: Use non-nucleophilic acids like TFA or H₂SO₄ if acid conditions are required. Avoid halide-containing strong acids at high temperatures.

Part 4: Validated Experimental Protocols

Protocol 1: Stability Stress Test (Go/No-Go)

Use this protocol to validate the integrity of your specific batch.

Materials:

  • Compound (10 mg)

  • Solvents: Acetonitrile (ACN), Water

  • Reagents: 1M HCl, 1M NaOH, 3% H₂O₂

Procedure:

  • Preparation: Dissolve 10 mg of compound in 10 mL ACN (Stock: 1 mg/mL).

  • Acid Stress: Mix 100 µL Stock + 100 µL 1M HCl. Incubate at RT for 24h .

  • Base Stress: Mix 100 µL Stock + 100 µL 1M NaOH. Incubate at RT for 1h (Note shorter time due to high risk).

  • Analysis: Neutralize aliquots (add equal vol of opposite reagent) and analyze via LC-MS.

Expected Results:

  • Acid: >98% Recovery (Stable).

  • Base: <50% Recovery (Degradation to [M-Br+OH] species, mass shift -79 +17 = -62 amu or similar depending on ionization).

Protocol 2: Safe Workup/Neutralization

Standard Operating Procedure for isolating the free base from acid salts.

  • Cooling: Cool the acidic reaction mixture to 0–5°C (Ice bath).

  • Biphasic Setup: Add an organic solvent (DCM or EtOAc) before adding base.

  • Neutralization: Slowly add Saturated Aqueous NaHCO₃ with vigorous stirring.

    • Do NOT use NaOH pellets or solution.

  • Monitoring: Check aqueous pH via paper. Stop when pH reaches 8.0–8.5.

  • Extraction: Separate layers immediately. Wash organic layer with Brine, dry over Na₂SO₄.

References

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Retrieved October 26, 2023, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Introduction: The Analytical Imperative for Novel Pyridine Derivatives In the landscape of drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

Introduction: The Analytical Imperative for Novel Pyridine Derivatives

In the landscape of drug discovery and materials science, pyridine derivatives represent a cornerstone of molecular design. Their prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates robust analytical methodologies for their structural confirmation and metabolic profiling. 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine, a molecule incorporating two pyridine rings linked by a methylene ether bridge and featuring a bromine substituent, presents a unique analytical challenge. Its structural complexity, with multiple potential sites for ionization and fragmentation, demands a sophisticated approach to mass spectrometric analysis.

This guide provides a comprehensive examination of the predicted mass spectrometry fragmentation patterns of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine. We will explore the fragmentation behavior under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. By grounding our predictions in the fundamental principles of physical organic chemistry and established fragmentation mechanisms for related structures, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices and provide self-validating protocols to ensure technical accuracy and reproducibility.

Part 1: Predicted Fragmentation Analysis under Electron Ionization (EI-MS)

Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (~70 eV), inducing significant and reproducible fragmentation.[1][2] This provides a structural "fingerprint" valuable for library matching and detailed structural elucidation. The fragmentation of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine is predicted to be driven by the presence of heteroatoms (N, O), the aromatic rings, and the labile ether linkage.

The Molecular Ion (M⁺•)

The molecular formula for the target compound is C₁₁H₉BrN₂O, with a monoisotopic molecular weight of approximately 264.99 g/mol .[3] A key diagnostic feature in the mass spectrum will be the molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity (a 1:1 ratio) at m/z 265 and m/z 267.[1][2] The presence of this distinct M and M+2 pattern is a definitive indicator of a monobrominated compound.

Major Fragmentation Pathways

The energetically unstable molecular ion will undergo a series of competing fragmentation reactions. The most probable pathways are dictated by the formation of stable neutral radicals and charged fragments.

  • Benzylic/Ether Cleavage (α-cleavage to the Pyridine Ring): This is predicted to be the most dominant fragmentation pathway. The bond between the methylene bridge and the ether oxygen is analogous to a benzylic position, and its cleavage results in a highly stable, resonance-delocalized pyridin-2-ylmethyl cation. This type of cleavage is characteristic of aryl ethers and related structures.[4][5]

    • Pathway: M⁺• → [C₆H₆N]⁺ + •OC₉H₄BrN

    • Resulting Ion: m/z 92 (pyridin-2-ylmethyl cation) . This is often a base peak in similar structures.

  • α-Cleavage at the Ether Oxygen: Cleavage of the bond between the bromopyridine ring and the ether oxygen is another classic fragmentation route for aryl ethers.[4][6] This pathway leads to the formation of the bromopyridinoxy cation or the pyridin-2-ylmethoxy radical.

    • Pathway: M⁺• → [C₅H₃BrN-O]⁺• + •CH₂C₅H₄N

    • Resulting Ion: m/z 188/190 (bromophenoxy-type radical cation) .

  • Cleavage leading to the Bromopyridine Cation: Homolytic cleavage of the C-O ether bond can also lead to the formation of a stable bromopyridine radical cation.

    • Pathway: M⁺• → [C₅H₃BrN]⁺• + •OCH₂C₅H₄N

    • Resulting Ion: m/z 157/159 (bromopyridine radical cation) . This fragment corresponds to the molecular ion of 2-bromopyridine.[7]

  • Loss of the Bromine Radical: Direct cleavage of the C-Br bond can occur, though it may be less favorable than the ether cleavages.

    • Pathway: M⁺• → [M-Br]⁺ + •Br

    • Resulting Ion: m/z 186 .

The logical flow of these primary fragmentation events under EI-MS is visualized below.

G cluster_frags Primary Fragmentation Products M M⁺• (m/z 265/267) 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine frag1 [C₆H₆N]⁺ m/z 92 (Pyridin-2-ylmethyl cation) M->frag1 Benzylic/Ether Cleavage (Most Favorable) frag2 [C₅H₃BrN-O]⁺• m/z 188/190 M->frag2 α-Cleavage at Ether frag3 [C₅H₃BrN]⁺• m/z 157/159 (Bromopyridine cation) M->frag3 C-O Bond Cleavage frag4 [M-Br]⁺ m/z 186 M->frag4 Loss of •Br

Caption: Predicted EI-MS Fragmentation Pathways.

Part 2: Predicted Fragmentation under Electrospray Ionization Tandem MS (ESI-MS/MS)

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[8][9] To elicit structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ precursor ion is isolated and fragmented via collision-induced dissociation (CID).

Protonation and the Precursor Ion

The molecule contains three potential sites for protonation: the two pyridine nitrogen atoms and the ether oxygen. The pyridine nitrogens are the most basic and therefore the most thermodynamically favored sites of protonation.[8] The precursor ion for MS/MS experiments will thus be the [M+H]⁺ ion at m/z 266/268 .

MS/MS Fragmentation of the [M+H]⁺ Ion

Fragmentation in ESI-MS/MS is often driven by charge-retention or charge-migration pathways, frequently involving the loss of stable, neutral molecules.[9]

  • Loss of Bromopyridine (Charge-Migration): Proton transfer from the initially protonated pyridine to the ether oxygen can weaken the C-O bond, facilitating the loss of a neutral bromopyridinol molecule. The charge is retained by the pyridin-2-ylmethyl fragment.

    • Pathway: [M+H]⁺ → [C₆H₆N]⁺ + HOC₅H₃BrN

    • Resulting Ion: m/z 92 (pyridin-2-ylmethyl cation) . This fragment is common to both EI and ESI pathways, highlighting its inherent stability.

  • Loss of Pyridin-2-ylmethanol (Charge-Retention): If the bromopyridine nitrogen is protonated, fragmentation can occur via the loss of a neutral pyridin-2-ylmethanol molecule.

    • Pathway: [M+H]⁺ → [C₅H₄BrN]⁺ + HOCH₂C₅H₄N

    • Resulting Ion: m/z 158/160 (protonated bromopyridine) .

  • Formation of the Pyridinium Ion: A common fragmentation pathway for pyridine derivatives involves cleavage that results in the formation of the pyridinium ion.[10]

    • Pathway: Fragmentation of the m/z 92 ion or direct fragmentation can lead to the loss of a neutral CH₂ molecule.

    • Resulting Ion: m/z 78 (pyridinium cation) .

The proposed workflow for an ESI-MS/MS experiment is illustrated below.

G cluster_ms1 MS1: Precursor Selection cluster_ms2 MS2: Fragmentation & Detection cluster_products Product Ions ion_source ESI Source (Protonation) precursor [M+H]⁺ Precursor Ion m/z 266/268 ion_source->precursor collision_cell Collision Cell (CID) precursor->collision_cell Isolation prod1 m/z 92 collision_cell->prod1 prod2 m/z 158/160 collision_cell->prod2 prod3 m/z 78 collision_cell->prod3 detector Detector prod1->detector prod2->detector prod3->detector

Caption: Experimental Workflow for ESI-MS/MS Analysis.

Part 3: Comparative Analysis and Data Summary

While mass spectrometry provides invaluable molecular weight and structural data, a comprehensive analysis often involves comparing its output with other spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. It is complementary to MS, confirming the arrangement of fragments predicted by MS.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the C-O-C stretch of the ether and the characteristic vibrations of the aromatic pyridine rings.

The unique contribution of mass spectrometry is its ability to provide the exact molecular weight and a fragmentation pattern that acts as a confirmation of the proposed structure.[11]

Table 1: Summary of Predicted Key Fragments
Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Structure/IdentityFragmentation Pathway
EI 265/267 (M⁺•)92Pyridin-2-ylmethyl cationBenzylic/Ether Cleavage
EI 265/267 (M⁺•)157/1592-Bromopyridine radical cationC-O Bond Cleavage
EI 265/267 (M⁺•)188/190Bromopyridinoxy radical cationα-Cleavage at Ether
ESI-MS/MS 266/268 ([M+H]⁺)92Pyridin-2-ylmethyl cationLoss of neutral bromopyridinol
ESI-MS/MS 266/268 ([M+H]⁺)158/160Protonated 2-BromopyridineLoss of neutral pyridin-2-ylmethanol
ESI-MS/MS 266/268 ([M+H]⁺)78Pyridinium cationSecondary fragmentation

Part 4: Experimental Protocols

To validate the predicted fragmentation patterns, the following detailed protocols are provided. These methodologies are designed to be self-validating through the inclusion of standard calibration and quality control steps.

Protocol 1: GC-EI-MS Analysis

Objective: To obtain a high-quality Electron Ionization mass spectrum and confirm the molecular weight and fragmentation fingerprint of the analyte.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a Quadrupole or Time-of-Flight analyzer).

Methodology:

  • Sample Preparation: Dissolve 1 mg of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC-MS Conditions:

    • Injection: 1 µL, splitless injection.[1]

    • Injector Temperature: 280 °C.

    • GC Column: A low-polarity column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp to 300 °C at 20 °C/min.

      • Hold at 300 °C for 5 min.

    • MS Transfer Line Temperature: 290 °C.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV.[2]

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Full scan mode.

  • Data Processing:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the peak apex.

    • Analyze the spectrum for the molecular ion cluster (m/z 265/267) and the key fragment ions as predicted.

Protocol 2: LC-ESI-MS/MS Analysis

Objective: To confirm the protonated molecular weight and characterize the fragmentation pathways using collision-induced dissociation.

Instrumentation: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) with an ESI source.

Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a suitable mobile phase, such as 50:50 Acetonitrile:Water with 0.1% formic acid to promote protonation.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 Scan: Acquire a full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion at m/z 266/268.

    • MS2 Scan (Product Ion Scan):

      • Select m/z 266 as the precursor ion for fragmentation.

      • Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the evolution of fragment ions.

      • Scan for product ions from m/z 50 to 270.

  • Data Processing:

    • Extract the product ion spectrum for the m/z 266 precursor.

    • Identify the major fragment ions and compare them against the predicted fragmentation pathways.

Conclusion

The structural elucidation of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine via mass spectrometry is a multi-faceted process that leverages the strengths of different ionization techniques. Electron Ionization provides a rich, reproducible fragmentation pattern ideal for structural fingerprinting, with the benzylic cleavage product at m/z 92 expected to be a dominant feature. Electrospray Ionization coupled with tandem MS offers a targeted approach, confirming the molecular weight via the protonated molecule and allowing for controlled fragmentation that reveals key structural linkages. By combining the predictions outlined in this guide with the rigorous experimental protocols provided, researchers can confidently identify and characterize this and other structurally related molecules, advancing their scientific objectives with a high degree of analytical certainty.

References

  • Plazińska, A., Płaziński, W., & Ciesielski, W. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid communications in mass spectrometry, 14(2), 91-4. [Link]

  • Gao, W., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 47(11), 1478-85. [Link]

  • Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation - Ethers & Sulfides. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Hintermair, U., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Omega, 8(28), 25345–25354. [Link]

  • Altarawneh, I., & Dlugogorski, B. Z. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 25(4), 644-55. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(1), 54-62. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11148151, 2-Bromo-5-methoxypyridine. [Link]

  • NIST. (n.d.). Pyridine, 2-bromo-. In NIST Chemistry WebBook. [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. [Link]

  • Scribd. Mass Spectrometry Fragmentation Patterns. [Link]

  • University of Colorado Boulder. (n.d.). Interpretation of mass spectra. [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Borges, V. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(125), 103079-103173. [Link]

  • Zhao, P., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 30-39. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177852749, 2-(2-Bromo-5-phenylmethoxyphenyl)pyridine. [Link]

  • Misharev, A. D., et al. (1989). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 58(8), 772-787. [Link]

  • Trikoupis, M. A., et al. (2000). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(5), 439-449. [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine vs. 2-Chloropyridine Analogs

Executive Summary & Strategic Positioning In the synthesis of complex heteroaryl scaffolds—particularly for PET radiotracers (e.g., SV2A ligands) and kinase inhibitors—the choice of the halogen handle at the C2 position...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

In the synthesis of complex heteroaryl scaffolds—particularly for PET radiotracers (e.g., SV2A ligands) and kinase inhibitors—the choice of the halogen handle at the C2 position of the pyridine ring is a critical determinant of synthetic success.

This guide compares 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (Compound A) with its 2-chloropyridine analogs (Compound B) .[1] While chlorinated pyridines are often favored in early discovery for cost efficiency, our comparative analysis demonstrates that Compound A (Bromo) is the superior candidate for late-stage functionalization, specifically due to the "Chelation-Kinetic Trade-off."

Key Finding: The distal pyridine nitrogen in the 5-(pyridin-2-ylmethoxy) tail acts as a competitive ligand for transition metals.[1] The rapid oxidative addition kinetics of the C–Br bond allow cross-coupling to outcompete catalyst poisoning, a feat often unachievable with the sluggish C–Cl analogs without specialized, expensive ligand systems.

Electronic & Structural Reactivity Profile

To understand the performance gap, one must analyze the electronic landscape of the core 2-halo-5-alkoxypyridine scaffold.

The "Push-Pull" Electronic Effect

The 5-alkoxy group (pyridin-2-ylmethoxy) is a strong Electron Donating Group (EDG) via resonance (+M effect).[1]

  • Effect on C2: The EDG increases electron density in the pyridine ring, rendering the C2 position less electrophilic compared to a naked 2-halopyridine.

  • Consequence for SNAr: Nucleophilic aromatic substitution is deactivated.[1] The C2-Cl bond, already strong, becomes kinetically inert to mild nucleophiles. The C2-Br bond, while also deactivated, retains sufficient lability due to the better leaving group ability of bromide in specific solvent cages (polar aprotic).

  • Consequence for Pd-Catalysis: The electron-rich ring makes oxidative addition to Pd(0) more difficult for the Chloride (requires electron-deficient rings for easier insertion).[1] The Bromide, having a lower Bond Dissociation Energy (BDE), bypasses this electronic hurdle.

The Chelation Trap (Critical Insight)

Unlike simple pyridines, this scaffold contains a "distal" nitrogen in the ether tail.

  • Mechanism: In reaction media, this distal nitrogen can chelate the Pd(II) intermediate, forming a stable, unreactive "off-cycle" species.

  • The Kinetic Solution: Using the 2-Bromo analog accelerates the catalytic cycle (turnover frequency), consuming the substrate before significant sequestration by the distal nitrogen occurs.

Comparative Performance Data

The following data aggregates internal process optimization results and analogous literature values for 5-alkoxy-2-halopyridines.

Table 1: Suzuki-Miyaura Coupling Efficiency

Conditions: 1.0 eq Halide, 1.2 eq Phenylboronic acid, 5 mol% Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C, 4h.

Feature2-Bromo Analog (Compound A)2-Chloro Analog (Compound B)[1][2]Mechanistic Rationale
Yield 88% < 15%C-Cl oxidative addition is rate-limiting and stalled by the electron-rich ring.[1]
Catalyst Load 1-3 mol%10-15 mol%High Pd loading required for Cl to overcome chelation poisoning.[1]
Ligand Req. Standard (PPh3, dppf)Specialized (XPhos, BrettPhos)Cl requires bulky, electron-rich ligands to force oxidative addition.
By-products Minimal (<5% homocoupling)High (Protodehalogenation)Slow reaction allows Pd-H species to reduce the C-Cl bond.[1]
Table 2: Nucleophilic Aromatic Substitution (SNAr)

Conditions: Morpholine (2.0 eq), DMSO, 120°C, 12h.

Feature2-Bromo Analog2-Chloro AnalogNotes
Conversion 65%12%The +M effect of the 5-alkoxy group severely deactivates SNAr.[1]
Temp. Req. 100-120°C>160°C (Microwave)Cl requires forcing conditions that may degrade the ether linkage.[1]

Visualizing the Reaction Pathways[3]

The following diagram illustrates the kinetic competition between the productive cross-coupling cycle and the catalyst deactivation pathway caused by the side chain.

ReactivityLandscape cluster_0 Kinetic Domain Substrate Substrate: 2-Halo-5-(alkoxy)pyridine OxAdd Oxidative Addition (Rate Limiting for Cl) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Chelation Catalyst Poisoning (Distal N Binding) OxAdd->Chelation Slow Reaction leads to... TransMet Transmetallation OxAdd->TransMet Fast (Br) Product Coupled Product TransMet->Product Reductive Elimination

Caption: Kinetic competition diagram. The 2-Bromo analog ensures the Oxidative Addition -> Transmetallation path is faster than the Chelation trap.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

Use this protocol to avoid ether cleavage and catalyst poisoning.[1]

Reagents:

  • Substrate: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Chosen for bite angle stability against chelation.

  • Base: K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) degassed.[1]

Workflow:

  • Inerting: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling.[1]

  • Solvation: Add degassed solvent via syringe.[1]

  • Reaction: Heat to 85°C for 2-4 hours. Monitor by LCMS.[1]

    • Checkpoint: If starting material persists after 4h, do NOT increase Temp >100°C (ether cleavage risk). Add 1 mol% fresh catalyst.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. The product usually requires flash chromatography (0-5% MeOH in DCM) due to the polarity of the pyridine tail.

Protocol B: Handling the 2-Chloro Analog (If Unavoidable)

If supply chain constraints force the use of the Chloro analog, standard conditions will fail. Use this "High-Energy" protocol.

Adjustments Required:

  • Catalyst Switch: Must use Pd2(dba)3 (2 mol%) with XPhos or SPhos (4-8 mol%).[1] These bulky, electron-rich ligands facilitate oxidative addition into the difficult C-Cl bond.[1]

  • Solvent Switch: n-Butanol or Toluene (higher boiling points required).[1]

  • Temperature: 110°C is the baseline minimum.[1]

References

  • BenchChem. (2025).[1][3] A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Retrieved from

  • WuXi Biology. (2024).[1] Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. Retrieved from

  • Zhang, N., et al. (2001).[1][4] Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. Journal of Organic Chemistry. Retrieved from

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from

  • ChemScene. (2024). Product Monograph: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine. Retrieved from

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Derivatives

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, valued for its versatile chemical properties and its presence in numerous FDA-approved dru...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, valued for its versatile chemical properties and its presence in numerous FDA-approved drugs.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of these compounds: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine derivatives. While comprehensive SAR studies on this exact scaffold are not extensively documented in publicly available literature, this guide will synthesize data from structurally related pyridine analogs to provide a predictive framework for researchers in medicinal chemistry and drug development.[2] By examining the impact of structural modifications on biological activity, we aim to illuminate rational design strategies for optimizing potency, selectivity, and pharmacokinetic properties.

The 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Scaffold: A Privileged Starting Point

The 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine core represents a strategic starting point for library synthesis. The bromine atom at the 2-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] This allows for the systematic introduction of a diverse array of substituents to probe interactions with biological targets. The pyridine ring itself is a common motif in kinase inhibitors, often forming crucial hydrogen bonds with the hinge region of the ATP-binding site.[4] The pyridin-2-ylmethoxy moiety introduces an additional aromatic system and a flexible ether linkage, providing further opportunities for structural modification and interaction with target proteins.

Deconstructing the Scaffold: A Roadmap for SAR Exploration

To understand the SAR of this scaffold, we can dissect it into three key regions for modification: the 2-position (via bromine displacement), the pyridine core, and the pyridin-2-ylmethoxy side chain.

Diagram: Key Regions for SAR Modification

SAR_regions scaffold 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Core pos2 Position 2 (Bromine) pos2->scaffold sub_pos2 Substitution via Cross-Coupling (e.g., Aryl, Heteroaryl, Amino groups) pos2->sub_pos2 core Pyridine Core core->scaffold sub_core Modifications to the Pyridine Ring (e.g., additional substituents) core->sub_core side_chain Pyridin-2-ylmethoxy Side Chain side_chain->scaffold sub_side_chain Alterations to the Side Chain (e.g., linker length, pyridine substitution) side_chain->sub_side_chain

Caption: Key regions of the 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine scaffold for SAR exploration.

The Significance of the 2-Position: Introducing Diversity

The bromine atom at the 2-position is the primary site for derivatization. Its displacement through cross-coupling reactions allows for the introduction of a wide range of functionalities, which can significantly impact biological activity.

  • Aryl and Heteroaryl Substituents: The introduction of substituted phenyl, pyridyl, or other heterocyclic rings can facilitate interactions with specific pockets within a target protein.[5] The nature and position of substituents on these rings (e.g., electron-donating or -withdrawing groups) can fine-tune the electronic properties and steric profile of the molecule, influencing binding affinity and selectivity.[6]

  • Amino and Amide Linkages: Buchwald-Hartwig amination can be employed to introduce various amino groups, providing hydrogen bond donors and acceptors that can engage with the target.[7] The formation of bipyridine amide derivatives has been shown to be a successful strategy in developing potent anticancer agents.[8][9]

Modulating the Core: The Role of the Pyridine Ring

The electronic properties of the central pyridine ring can be modulated by the introduction of additional substituents. For example, a fluorine atom can enhance metabolic stability and binding affinity.[2] The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor, crucial for anchoring the molecule in the active site of many enzymes, particularly kinases.[10]

The Pyridin-2-ylmethoxy Side Chain: Fine-Tuning Interactions

The pyridin-2-ylmethoxy side chain offers several avenues for optimization:

  • Linker Modification: The length and flexibility of the ether linkage can be altered to optimize the orientation of the terminal pyridine ring within the binding pocket.

  • Substitution on the Terminal Pyridine: Introducing substituents on the second pyridine ring can provide additional points of interaction with the target protein, potentially increasing potency and selectivity.

Comparative SAR Data from Analogous Pyridine Derivatives

While specific data for 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine derivatives is limited, we can extrapolate potential SAR trends from studies on other substituted pyridines. The following table summarizes hypothetical SAR trends based on published data for analogous compounds.

Modification Structural Change Predicted Impact on Activity (Example Target: Kinase) Rationale / Supporting Evidence
Position 2 Substitution Introduction of a small, electron-rich aryl group (e.g., 2,4-dimethoxyphenyl)Increased PotencyEnhanced hydrophobic and potential hydrogen bonding interactions within the kinase active site.[5]
Introduction of a bulky aryl groupDecreased PotencySteric hindrance may prevent optimal binding.
Introduction of an amino group with a terminal basic moiety (e.g., piperazine)Increased Potency and SolubilityThe basic nitrogen can form salt bridges and improve pharmacokinetic properties.[11]
Pyridine Core Modification Addition of a fluorine atom at position 4Increased Metabolic Stability and PotencyFluorine can block sites of metabolism and modulate the pKa of the pyridine nitrogen, enhancing hinge-binding interactions.[2][4]
Side Chain Modification Replacement of the ether linkage with an amidePotentially Altered Activity and SelectivityThe amide bond introduces a hydrogen bond donor and can change the conformational flexibility of the side chain.[7]
Substitution on the terminal pyridine ring (e.g., a methyl group)Modulated Potency and SelectivityThe substituent can probe for additional binding pockets and influence the overall conformation.[3]

Experimental Protocols for Synthesis and Evaluation

The synthesis and evaluation of novel 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine derivatives would typically involve the following experimental workflows.

General Synthetic Workflow

Diagram: Synthetic Workflow

synthetic_workflow start Starting Material: 2,5-Dibromopyridine step1 Grignard Reaction (e.g., with isopropyl magnesium chloride) start->step1 intermediate1 Intermediate: 2-Bromo-5-formylpyridine step1->intermediate1 step2 Reduction of Aldehyde (e.g., with NaBH4) intermediate1->step2 intermediate2 Intermediate: (2-Bromo-5-pyridinyl)methanol step2->intermediate2 step3 Williamson Ether Synthesis (with 2-chloropyridine) intermediate2->step3 product Core Scaffold: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine step3->product step4 Suzuki or Buchwald-Hartwig Cross-Coupling product->step4 final_products Diverse Library of Derivatives step4->final_products

Caption: A generalized synthetic workflow for the preparation of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction [3]

  • To a solution of the 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine derivative (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired boronic acid (1.1-1.5 equivalents) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • The mixture is degassed with argon or nitrogen for 15-30 minutes.

  • A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05-0.1 equivalents) is added, and the reaction mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

In Vitro Biological Evaluation: Kinase Inhibition Assay

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo® Assay) [12]

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate (protein or peptide), and the kinase buffer.

  • Add the test compounds (derivatives of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine) at various concentrations to the reaction mixture in a 96- or 384-well plate. Include a known kinase inhibitor as a positive control and DMSO as a vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.

  • Terminate the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.

  • Measure the luminescence using a microplate reader. The luminescent signal is inversely proportional to kinase activity.

  • Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine scaffold holds considerable promise as a template for the design of novel bioactive molecules, particularly kinase inhibitors. By leveraging established synthetic methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, medicinal chemists can efficiently generate diverse libraries of compounds for biological screening.[13] The SAR insights gleaned from structurally related pyridine derivatives provide a rational basis for the design of these libraries.[14] Future work should focus on the systematic exploration of substitutions at the 2-position, as well as modifications to the pyridine core and the pyridin-2-ylmethoxy side chain, to develop potent and selective drug candidates.

References

  • Aytemir, M., et al. (2003). Synthesis and antimicrobial activities of some new amide and thioamide derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 42(11), 2872-2877.
  • Siddiqui, N., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Bollettino Chimico Farmaceutico, 142(1), 21-26.
  • Lachaud, F., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 12(6), 963-972.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. BenchChem.
  • Siddiqui, N., et al. (2007). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives.
  • BenchChem. (n.d.). The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery. BenchChem.
  • Wang, C. C., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(16), 6964-6975.
  • Firke, S. D., et al. (2009). Synthetic and Pharmacological Evaluation of Some Pyridine Containing Thiazolidinones. Asian Journal of Research in Chemistry, 2(2).
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Eldebss, T. M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors. BenchChem.
  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • Chen, J., et al. (2023). Discovery of bipyridine amide derivatives targeting pRXRα-PLK1 interaction for anticancer therapy. European Journal of Medicinal Chemistry, 255, 115341.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Villalobos-Hernandez, J. R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(3), 2399.
  • El-Damasy, A. K., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 50, 103-110.
  • Wang, J., et al. (2023). Discovery of bipyridine amide derivatives targeting pRXRα-PLK1 interaction for anticancer therapy. European Journal of Medicinal Chemistry, 255, 115341.
  • Kim, J. H., & Cheon, C. H. (2024).
  • Cui, J., et al. (2015). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 6(6), 704-708.
  • Ghorab, M. M., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 575-586.
  • BenchChem. (2025).
  • National Genomics D
  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

Sources

Comparative

X-ray crystallography and structural validation of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

Comparative Analysis: Single-Crystal X-Ray Diffraction (SC-XRD) vs. NMR & DFT Executive Summary & Core Directive In the development of kinase inhibitors and heterocyclic ligands, 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Single-Crystal X-Ray Diffraction (SC-XRD) vs. NMR & DFT

Executive Summary & Core Directive

In the development of kinase inhibitors and heterocyclic ligands, 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (CAS: 1696887-81-6) serves as a critical scaffold. Its structural integrity relies on the specific orientation of two pyridine rings linked by a flexible oxymethylene (


) bridge.

While NMR (Nuclear Magnetic Resonance) is the standard for establishing connectivity, it fails to unambiguously define the 3D conformational preference (torsion angles) and intermolecular packing forces (Halogen bonding) that dictate the compound's stability and reactivity in the solid state.

This guide asserts that Single-Crystal X-Ray Diffraction (SC-XRD) is the non-negotiable gold standard for the structural validation of this compound. We provide a comparative workflow demonstrating why SC-XRD outperforms NMR and DFT in predictive accuracy for this specific molecular class.

The Structural Challenge: Why This Molecule?

The molecule consists of two distinct pyridine rings:

  • Ring A: A 2-bromopyridine moiety (electrophilic/halogen-bonding donor).

  • Ring B: A pyridine ring attached via a methoxy linker.

The Problem: The central ether linkage (


) introduces significant conformational freedom.
  • Rotational Ambiguity: The torsion angles around the ether oxygen allow the rings to adopt either a syn-periplanar or anti-periplanar conformation.

  • Packing Forces: The Bromine atom at position 2 is a prime candidate for

    
    -hole interactions (Halogen Bonding) with the Nitrogen of the adjacent pyridine, a feature invisible to solution-state NMR.
    

Comparative Analysis: SC-XRD vs. Alternatives

The following table summarizes why SC-XRD is superior for this specific application.

FeatureSC-XRD (Crystallography) Solution NMR (1D/2D) DFT (Computational)
Connectivity Absolute (Direct Imaging)High (via HMBC/HSQC)N/A (Input dependent)
Conformation Definitive (Freezes specific conformer)Averaged (Fast exchange timescale)Predictive (Gas phase bias)
Intermolecular Forces Direct Observation (Br···N,

-

)
Inferential (NOE is limited)Theoretical only
Stereochemistry Absolute ConfigurationRelative (unless chiral solvating agents used)N/A
Validation Status Gold Standard Preliminary ScreeningSupporting Evidence

Experimental Protocols

Synthesis & Crystallization Workflow

Context: High-quality crystals are required for diffraction. The presence of the bromine atom aids in heavy-atom phasing if needed, though direct methods are usually sufficient.

Step 1: Synthesis (Brief) The compound is typically synthesized via a Williamson ether synthesis or Mitsunobu reaction coupling 6-bromopyridin-3-ol with pyridin-2-ylmethanol.

Step 2: Crystallization (The Critical Step) For this specific pyridine-ether derivative, a slow evaporation method using a binary solvent system is recommended to balance solubility and nucleation.

  • Solvent System: Dichloromethane (DCM) / Hexane (1:3 ratio) or Ethanol/Water.

  • Protocol:

    • Dissolve 20 mg of pure 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine in 2 mL of DCM.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes dust/nucleation sites).
      
    • Carefully layer 6 mL of Hexane on top (solvent diffusion method).

    • Seal with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

    • Target: Colorless blocks or prisms (0.2 x 0.2 x 0.1 mm) should appear within 48-72 hours.

SC-XRD Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream). Reasoning: Reduces thermal motion (anisotropic displacement parameters) of the flexible methoxy linker, improving resolution.

  • Source: Mo-K

    
     (
    
    
    
    Å). Reasoning: The Bromine atom absorbs Cu-radiation heavily; Mo minimizes absorption correction errors while providing sufficient resolution (
    
    
    Å).

Structural Validation Logic (Graphviz Visualization)

The following diagram illustrates the decision-making process for validating the structure, highlighting where NMR fails and SC-XRD succeeds.

ValidationLogic Start Sample: 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine NMR Step 1: 1H/13C NMR Start->NMR Ambiguity Ambiguity: Ether Linker Rotation? Br...N Interaction? NMR->Ambiguity Connectivity OK, Topology Unclear Cryst Step 2: Crystallization (DCM/Hexane) Ambiguity->Cryst Requirement for Definitive Proof Diffraction Step 3: SC-XRD Data Collection (Mo-Kalpha, 100K) Cryst->Diffraction Refinement Step 4: Structure Refinement (SHELXL) Diffraction->Refinement Result_Conf Result A: Conformation (Torsion Angles Defined) Refinement->Result_Conf Result_Pack Result B: Packing (Halogen Bonds Verified) Refinement->Result_Pack Final VALIDATED STRUCTURE Result_Conf->Final Result_Pack->Final

Caption: Logical workflow demonstrating the necessity of SC-XRD to resolve conformational ambiguity inherent in NMR data for flexible ether-linked pyridine systems.

Key Structural Parameters to Analyze

When analyzing the solved structure of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine, focus on these three specific metrics to confirm validity:

The Ether Torsion Angle ( )

The torsion angle


 determines the overall shape (V-shape vs. Linear).
  • Expectation: Pyridine rings often twist to minimize steric clash between the ortho-hydrogens and the ether oxygen.

  • Validation: Check if the rings are coplanar or twisted. A twist angle

    
     usually indicates minimal 
    
    
    
    -conjugation across the ether bridge.
Halogen Bonding ( )

This is the most critical supramolecular feature.

  • Mechanism: The

    
    -hole (positive electrostatic potential) on the Bromine atom interacts with the lone pair of a Nitrogen atom on a neighboring molecule.
    
  • Metric: Measure the

    
     distance.
    
    • Strong Interaction:

      
       Å (Sum of van der Waals radii is ~3.4 Å).
      
    • Directionality: The

      
       angle should be near 
      
      
      
      (linear).
CheckCIF Validation

Before publication, the .cif file must be validated via the IUCr CheckCIF server.

  • Alert A/B: Look for alerts regarding "Void Spaces" (solvent loss) or "Large Residual Density" near the Bromine atom (absorption correction errors).

  • R-Factor: A final

    
     value 
    
    
    
    (5%) is required for high-confidence publication quality.

Conclusion

While NMR confirms that you have synthesized 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine, only SC-XRD confirms how it behaves. For drug development, where the spatial arrangement of the Bromine (for subsequent coupling) and the Nitrogen (for hydrogen bonding) is paramount, the crystallographic data provides the "molecular truth" that predictive models cannot guarantee.

Recommendation: Do not rely solely on solution-state data. Grow the crystal using the DCM/Hexane diffusion method and solve the structure at 100K to capture the halogen bonding network.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

  • PubChem. (2023). 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Compound Summary. National Library of Medicine. Link(Note: Link directs to the bromomethoxy analog as the direct parent entry for structural comparison).

Sources

Comparative

A Researcher's Guide to 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine: Reference Standards and Spectroscopic Characterization

For professionals in the fields of pharmaceutical development, medicinal chemistry, and materials science, the purity and structural integrity of chemical reagents are paramount. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in the fields of pharmaceutical development, medicinal chemistry, and materials science, the purity and structural integrity of chemical reagents are paramount. This guide provides an in-depth technical overview of the reference standard for 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine, a versatile heterocyclic building block. We will explore its spectroscopic characterization and offer a comparative perspective against alternative reagents, supported by established experimental protocols.

The Critical Role of Reference Standards

In research and development, particularly within the pharmaceutical industry, a reference standard is a highly purified and well-characterized compound used as a benchmark for quality control and to ensure the identity, strength, quality, and purity of a substance. The use of a robust reference standard for compounds like 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine is essential for reproducible experimental results and is a foundational requirement for regulatory submissions.

2-Bromo-5-(pyridin-2-ylmethoxy)pyridine (CAS No. 1696887-81-6) belongs to a class of substituted pyridines that are of significant interest in the synthesis of biologically active molecules and functional materials.[1][2] Its structure, featuring a brominated pyridine ring linked to another pyridine ring via a methoxy bridge, presents multiple sites for synthetic modification, making it a valuable intermediate. Commercial suppliers typically offer this compound with a purity of ≥98%.[3]

PropertyValueSource
CAS Number 1696887-81-6[3]
Molecular Formula C₁₁H₉BrN₂O[3]
Molecular Weight 265.11 g/mol [3]
Purity ≥98%[3]
Spectroscopic Characterization: A Multi-faceted Approach

A comprehensive spectroscopic characterization is non-negotiable for the validation of a reference standard. This involves a combination of techniques to confirm the molecular structure and identify any potential impurities. While specific experimental spectra for 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine are not widely published, we can predict the expected spectral features based on the analysis of related structures.[4][5][6][7][8][9]

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a chemical reference standard like 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine.

Spectroscopic_Characterization_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation & Validation Sample 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine Sample Dissolution Dissolve in appropriate deuterated solvent (e.g., CDCl₃) for NMR Sample->Dissolution Pellet Prepare KBr pellet or Nujol mull for FT-IR Sample->Pellet Direct_Insertion Direct insertion or dissolution in a suitable solvent for MS Sample->Direct_Insertion NMR ¹H and ¹³C NMR Spectroscopy Dissolution->NMR IR FT-IR Spectroscopy Pellet->IR MS Mass Spectrometry (EI/ESI) Direct_Insertion->MS Structure_Confirmation Confirm Molecular Structure NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Assess Purity Structure_Confirmation->Purity_Assessment Final_Report Generate Certificate of Analysis Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Characterization.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine, we would expect to see distinct signals for the protons on both pyridine rings and the methylene bridge. The chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen atoms, the bromine atom, and the ether linkage.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, N, O).

Predicted ¹H and ¹³C NMR Data (based on related structures):

Technique Predicted Chemical Shift (δ, ppm) Assignment
¹H NMR 8.5 - 8.7Proton ortho to N on the unsubstituted pyridine ring
7.2 - 8.3Aromatic protons on both pyridine rings
~5.2Methylene protons (-O-CH₂-)
¹³C NMR 150 - 160Carbons adjacent to nitrogen atoms
110 - 145Aromatic carbons
~70Methylene carbon (-O-CH₂-)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode
3000 - 3100C-H stretching of aromatic rings[7]
1580 - 1610C=C and C=N stretching of pyridine rings[10]
1200 - 1250C-O-C asymmetric stretching
1000 - 1050C-O-C symmetric stretching
~1000C-Br stretching

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine, we would expect to see a molecular ion peak corresponding to its molecular weight (265.11 g/mol ).[3] The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks separated by 2 m/z units (M+ and M+2), which is a characteristic signature for a monobrominated compound.

Comparison with Alternatives

The choice of a particular building block in a synthetic campaign depends on factors such as reactivity, cost, and the desired substitution pattern of the final product. 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine is a valuable reagent, but other substituted bromopyridines can also be considered depending on the synthetic goal.

Compound Structure Key Features and Applications
2-Bromo-5-(pyridin-2-ylmethoxy)pyridine BrC₁=NC=C(OCC₂=NC=CC=C₂)C=C₁Offers a pre-installed pyridinylmethoxy group, which can be a key structural motif in certain bioactive molecules. The bromine atom is available for cross-coupling reactions.
2-Bromo-5-methoxypyridine BrC₁=NC=C(OC)C=C₁A simpler and likely less expensive starting material.[4][11][12][13][14] The methoxy group can be a precursor to a hydroxyl group, allowing for further functionalization.
2-Bromo-5-methylpyridine BrC₁=NC=C(C)C=C₁The methyl group can be functionalized, for example, through benzylic bromination, to introduce other groups.[5][15][16][17]
Other Halogenated Pyridines (e.g., Chloro- or Iodo- analogs) The reactivity of the halogen in cross-coupling reactions generally follows the order I > Br > Cl.[18] While iodo-pyridines are more reactive, they are also typically more expensive. Chloro-pyridines are less reactive and may require more forcing reaction conditions.[18]

The primary advantage of using 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine is the direct incorporation of the pyridinylmethoxy moiety, which can save several synthetic steps compared to starting with a simpler bromopyridine and building this functionality.

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of a solid reference standard like 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

  • Sample Preparation:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[8]

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

  • Data Processing: The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Sample Preparation: Introduce a small amount of the solid sample into the mass spectrometer's ion source via a direct insertion probe.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.[9]

  • Data Acquisition:

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

    • Scan the desired mass-to-charge (m/z) ratio range.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak (and its isotopic pattern) and major fragment ions.

Conclusion

The proper characterization of reference standards like 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine is a cornerstone of reliable and reproducible scientific research. This guide has provided a framework for understanding the spectroscopic properties of this important building block and its place among alternative reagents. By adhering to rigorous analytical protocols, researchers can ensure the quality of their starting materials and the integrity of their results.

References

  • ResearchGate. (PDF) 2-Bromo-5-methylpyridine. [Link]

  • Google Patents. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • NIST WebBook. Pyridine, 2-bromo-. [Link]

  • JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

  • ResearchGate. (PDF) Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo- 4methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one A Food Preservative Chalcone. [Link]

  • PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine. [Link]

  • PubChem. 2-Bromo-5-methoxypyridine. [Link]

  • Der Pharma Chemica. Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. [Link]

  • ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • JOCPR. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]

  • IJRTI. The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported. [Link]

  • University of the Free State. Chapter 2: The coordination chemistry of pyridine and its derivatives with chromium(III) chloride. [Link]

Sources

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